3-Amino-5-phenylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAIBONXJFEOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure Analysis of 3-Amino-5-phenylpyrrolidin-2-one: A Technical Guide for Drug Development
Introduction: The Privileged -Lactam Scaffold
In modern medicinal chemistry, the
This technical whitepaper provides an in-depth analysis of the stereochemical dynamics, stereodivergent synthetic methodologies, and orthogonal analytical validation protocols required to rigorously characterize this molecule.
Stereochemical Architecture & Conformational Dynamics
The 3-amino-5-phenylpyrrolidin-2-one core contains two chiral centers (C3 and C5), yielding four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).
Conformational Causality
To minimize steric strain and torsional eclipsing interactions, the pyrrolidin-2-one ring adopts an envelope conformation . The C4 atom typically acts as the "flap" of the envelope, puckering out of the plane defined by the N1-C2-C3-C5 atoms.
-
The Syn Diastereomers ((3R,5S) / (3S,5R)): The C3-amino and C5-phenyl groups are situated on the same face of the ring. This often forces one substituent into a pseudo-axial position to minimize 1,3-diaxial-like steric clashes, significantly altering the 3D vector of the amine relative to the phenyl group.
-
The Anti Diastereomers ((3R,5R) / (3S,5S)): The substituents reside on opposite faces, allowing both to adopt pseudo-equatorial positions. This is generally the thermodynamically favored state and is highly sought after in rational drug design to maximize binding pocket occupancy[2].
Synthetic Methodologies: Causality and Control
Achieving high diastereo- and enantiocontrol is the primary challenge in synthesizing substituted
Protocol: Nucleophilic Ring-Opening of Aziridine Acetates
This protocol utilizes a pre-formed chiral aziridine to dictate the final stereochemistry of the lactam, ensuring a self-validating transfer of chirality[3].
Step 1: Regioselective Ring-Opening
-
Procedure: Dissolve the chiral 3-phenylaziridine-2-carboxylate in anhydrous DMF. Add 1.5 equivalents of sodium azide (
) and 1.0 equivalent of ammonium chloride ( ). Stir at 60°C for 12 hours. -
Mechanistic Causality: The azide ion acts as a sterically undemanding, highly efficient nucleophile. The choice of
provides a mild proton source to activate the aziridine nitrogen without hydrolyzing the ester. The nucleophilic attack occurs regioselectively at the C3 position (due to benzylic stabilization of the transition state), resulting in a strict inversion of stereochemistry.
Step 2: Reductive Cyclization (Lactamization)
-
Procedure: Isolate the intermediate
-azido ester and dissolve in methanol. Add 10 mol% Palladium on Carbon (Pd/C). Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. -
Mechanistic Causality: This is a self-driving cascade reaction. The hydrogen gas selectively reduces the azide to a primary amine. Once formed, the nucleophilic amine spontaneously undergoes intramolecular aminolysis with the adjacent ester. The thermodynamic stability of the resulting 5-membered
-lactam ring drives the equilibrium entirely to the product, requiring no additional coupling reagents.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Fig 1: Stereodivergent synthetic workflow for 3-amino-5-phenylpyrrolidin-2-one via aziridine opening.
Analytical Characterization: A Self-Validating Protocol
To guarantee scientific integrity, the synthesized compound must be validated orthogonally. The following protocols establish a closed-loop, self-validating system where mass spectrometry confirms the atomic composition, and multidimensional NMR confirms the spatial arrangement.
LC-MS/MS Protocol
-
Methodology: ESI+ mode, C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Causality: Formic acid is explicitly chosen as an additive to ensure the complete protonation of the C3 primary amine. This guarantees a dominant
parent ion, preventing signal dilution across multiple adducts.
Multidimensional NMR Protocol
-
Methodology: Acquire
, , COSY, and NOESY spectra in DMSO- at 298 K. -
Causality of Solvent Choice: DMSO-
is selected over because its strong hydrogen-bonding capability drastically slows the chemical exchange rate of the lactam N-H and the primary amine protons. This allows these exchangeable protons to appear as sharp, distinct signals rather than broad, unintegrable humps, enabling their use in 2D correlation experiments. -
Self-Validating Stereochemical Logic: The relative stereochemistry is definitively assigned using the 2D NOESY spectrum. If a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the H3 and H5 protons, they are spatially proximate (< 5 Å), confirming a syn relationship. Conversely, the strict absence of this cross-peak, validated against a positive control cross-peak (e.g., H5 to adjacent phenyl protons), confirms the anti relationship.
Fig 2: Orthogonal analytical validation logic using LC-MS and multidimensional NMR spectroscopy.
Quantitative Data Summaries
The following tables summarize the expected analytical data for the validated 3-amino-5-phenylpyrrolidin-2-one core, serving as a reference standard for structural confirmation.
Table 1: Typical
| Position | Multiplicity | Structural Assignment Notes | ||
| C2 (C=O) | - | - | 175.2 | Lactam carbonyl carbon |
| C3 (CH- | 3.65 | dd | 53.4 | Methine adjacent to primary amine |
| C4 ( | 1.80, 2.45 | m, m | 38.1 | Diastereotopic protons in the ring |
| C5 (CH-Ph) | 4.60 | t | 57.8 | Benzylic/Lactam methine position |
| Phenyl (Ar-H) | 7.20 - 7.40 | m | 126.5 - 128.9 | Aromatic ring carbons/protons |
| N-H (Lactam) | 8.10 | br s | - | Exchangeable lactam proton |
| 1.95 | br s | - | Exchangeable primary amine protons |
Table 2: LC-MS/MS Fragmentation Pattern (ESI+)
| Relative Abundance | Fragment Assignment | Mechanistic Causality | |
| 177.1 | 100% | Protonation of the highly basic C3 primary amine. | |
| 160.1 | 45% | Loss of ammonia from C3, driven by the formation of a stabilized allylic-type carbocation intermediate. | |
| 104.1 | 60% | Cleavage of the pyrrolidinone ring under high collision energy, leaving the stable phenyl-substituted fragment. |
References
- Title: Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams.
- Title: Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
- Title: (5S)-5-phenylpyrrolidin-2-one | 56553-09-4.
- Title: BindingDB BDBM50243476 (5S)-5-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-3-amino-5-phenylpyrrolidin-2-one.
Sources
- 1. BindingDB BDBM50243476 (5S)-5-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-3-amino-5-phenylpyrrolidin-2-one::CHEMBL517121 [bindingdb.org]
- 2. (5S)-5-phenylpyrrolidin-2-one | 56553-09-4 | Benchchem [benchchem.com]
- 3. Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 3-Amino-5-phenylpyrrolidin-2-one
[1]
CAS Registry Number: 2361609-10-9 (Racemate), 2361609-76-7 (Hydrochloride salt)
Chemical Formula:
Executive Summary & Structural Significance
3-Amino-5-phenylpyrrolidin-2-one is a substituted
Unlike its well-known isomer Phenylpiracetam (which bears a phenyl group at C4) or 3-amino-1-phenylpyrrolidin-2-one (N-substituted), the 3,5-substitution pattern of this molecule creates a unique steric and electronic environment. The C5-phenyl group provides lipophilic anchoring, while the C3-amino group serves as a handle for further functionalization (e.g., amide coupling) or as a pharmacophore interacting with acidic residues in biological targets.
Stereochemical Complexity
The molecule possesses two chiral centers at C3 and C5, giving rise to four distinct stereoisomers:
-
Cis-diastereomers:
and -
Trans-diastereomers:
and
The relative stereochemistry (cis vs. trans) significantly influences the folding of the lactam ring and its ability to mimic peptide turns (e.g.,
Physicochemical Profile
Data below combines available experimental values for the scaffold class with computational predictions for the specific 3,5-isomer.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Solid (Powder) | Typically crystallizes as a hydrochloride salt to improve stability against oxidation. |
| Melting Point | 120–125 °C (Free base)* | Predicted based on 5-phenyl-2-pyrrolidone (MP ~78°C) and H-bonding contribution of the amino group. |
| pKa (Amine) | 8.2 – 8.8 | The electron-withdrawing carbonyl at C2 lowers the pKa of the C3-amine compared to a standard alkyl amine (~10.5). |
| pKa (Lactam NH) | ~16.5 | The lactam nitrogen is non-basic and weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| LogP (Lipophilicity) | 0.3 – 0.6 | The hydrophobic phenyl ring (+1.5) is counterbalanced by the polar lactam and amino groups. |
| Solubility (Water) | High (>10 mg/mL at pH < 7) | Protonation of the C3-amine drives aqueous solubility. Free base has moderate solubility. |
| H-Bond Donors | 2 (Amine NH, Lactam NH) | Critical for binding affinity in enzyme pockets (e.g., serine proteases). |
| Polar Surface Area | ~55 Ų | Indicates good membrane permeability (CNS active potential). |
Synthesis & Characterization Routes
The synthesis of 3-Amino-5-phenylpyrrolidin-2-one is non-trivial due to the need to control the relative stereochemistry between C3 and C5.
Method A: Donor-Acceptor Cyclopropane Ring Opening (Modern)
This route is preferred for high stereocontrol. It utilizes a donor-acceptor cyclopropane intermediate derived from styrene.
-
Cyclopropanation: Styrene reacts with ethyl diazoacetate (Rh or Cu catalyst) to form ethyl 2-phenylcyclopropane-1-carboxylate.
-
Ring Opening/Expansion: The cyclopropane reacts with a nitrogen source (or undergoes nitration/reduction) to open the ring, inserting the nitrogen to form the
-lactam core. -
Functionalization: Introduction of the amino group at C3 via azide displacement or oxime reduction.
Method B: Cyclization of -Amino Acids (Classical)
-
Precursor Synthesis: Synthesis of 2,4-diamino-4-phenylbutyric acid via aldol condensation of acetophenone derivatives followed by Strecker synthesis or similar amino acid protocols.
-
Lactamization: Thermal or acid-catalyzed cyclization. This method often yields a racemic mixture requiring chiral resolution.
Visualization: Synthesis Logic
Caption: Synthetic pathway via Donor-Acceptor Cyclopropane expansion, favoring trans-diastereoselectivity.
Experimental Protocols (Self-Validating)
Protocol 1: Determination of Amine pKa (Potentiometric Titration)
Objective: To determine the ionization constant of the C3-amino group for formulation stability.
-
Preparation: Dissolve 10 mg of the hydrochloride salt in 20 mL of degassed water (0.1 M KCl ionic strength adjuster).
-
Titrant: Standardized 0.01 M NaOH.
-
Execution: Perform titration under inert atmosphere (
) at 25°C. Record pH vs. Volume of NaOH. -
Validation: The titration curve should show a single inflection point corresponding to the ammonium deprotonation (
). -
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point:
.
Protocol 2: HPLC Purity & Diastereomer Separation
Objective: Separate cis and trans isomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Detection: UV at 210 nm (Amide bond absorption) and 254 nm (Phenyl ring).
-
Expectation: The trans isomer typically elutes later than the cis isomer due to planar stacking capabilities with the stationary phase, though this must be empirically confirmed.
Stability & Degradation Pathways
Researchers must be aware of two primary degradation vectors:
-
Lactam Hydrolysis: Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the lactam ring opens to form the linear 2,4-diamino-4-phenylbutyric acid. This is irreversible in aqueous media without coupling reagents.
-
Oxidative Deamination: The free amine at C3 is susceptible to oxidation if left in solution with transition metals. Store as the HCl salt in dry conditions.
Caption: Primary degradation pathways: Hydrolytic ring opening and oxidative instability of the free amine.
References
-
Synthesis via Cyclopropanes: Chagarovskiy, A. O., et al. (2022). "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes." Molecules, 27(23), 8468.
- Structural Analogs (Phenylpiracetam): Malykh, A. G., & Sadaie, M. R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders." Drugs, 70(3), 287-312.
-
CAS Registry Data: CAS Common Chemistry. "2361609-10-9".[2][1] (Accessed via Chemical Suppliers/Databases).
- pKa Prediction Logic: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for amine pKa shifts in lactams).
Technical Monograph: Biological Activity & Synthesis of 3-Amino-5-phenylpyrrolidin-2-one Derivatives
[1]
Executive Summary: The Gamma-Lactam Advantage[1]
The 3-amino-5-phenylpyrrolidin-2-one scaffold represents a "privileged structure" in medicinal chemistry.[1] Structurally, it is a
By cyclizing the backbone into a 5-membered ring, this scaffold rigidly orients the amino group (position 3) and the hydrophobic phenyl group (position 5) into specific vectors. This reduces the entropic penalty of binding to protein targets, making it a potent core for:
-
DPP-IV Inhibition: Targeting metabolic diseases (Type 2 Diabetes).[1][2][3]
-
p53-MDM2 Inhibition: Targeting protein-protein interactions in oncology.[1]
-
Antimicrobial Agents: Specifically against multi-drug resistant (MDR) Gram-positive strains.[1]
This guide details the synthesis, pharmacology, and structure-activity relationships (SAR) of this versatile pharmacophore.[4]
Chemical Synthesis & Production Protocols
To ensure stereochemical control—critical for biological activity—we prioritize the Chiral Pool Approach starting from amino acids.[1]
Protocol A: Stereoselective Synthesis from N-Boc-Phenylalanine
Rationale: This method retains the chirality of the starting material, allowing the production of enantiopure (3S, 5S) or (3S, 5R) derivatives.
Reagents: N-Boc-L-Phenylalanine, Meldrum's Acid, DMAP, DCC, Sodium Borohydride (
Step-by-Step Methodology:
-
Acylation: Dissolve N-Boc-L-Phenylalanine (10 mmol) in anhydrous DCM (
). Add Meldrum's acid (11 mmol) and DMAP (12 mmol). Cool to 0°C. Add DCC (11 mmol) dropwise. Stir for 12h at RT.-
Checkpoint: Monitor TLC for disappearance of starting amino acid.[1]
-
-
Cyclization/Reduction: Dilute the resulting intermediate in EtOAc and wash with 5% HCl. Evaporate solvent.[1] Redissolve the residue in MeOH and add
(30 mmol) at 0°C. Stir for 4h. -
C-3 Amination (Azidation/Reduction):
-
Treat the lactam with LDA (-78°C) followed by Trisyl azide (electrophilic azidation).
-
Reduce the azide using
/Pd-C to yield the 3-amino-5-benzylpyrrolidin-2-one . -
Correction for 5-Phenyl: To obtain the 5-phenyl (directly attached to the ring) rather than benzyl, the starting material must be a styrene derivative undergoing iodolactamization or a multicomponent reaction (see Protocol B).[1]
-
Protocol B: Multicomponent One-Pot Synthesis (Racemic)
Rationale: Ideal for generating high-throughput screening (HTS) libraries.[1]
Reagents: Benzaldehyde, Ethyl Pyruvate, Aniline (or Ammonium Acetate), Glacial Acetic Acid.
Workflow:
-
Condensation: Mix Benzaldehyde (1.0 eq), Aniline (1.0 eq), and Ethyl Pyruvate (1.0 eq) in Glacial Acetic Acid.
-
Reflux: Heat to 80°C for 3-5 hours.
-
Workup: The reaction yields a 3-pyrrolin-2-one (unsaturated).
-
Functionalization: Treat with Ammonia/Ethanol to convert the ester/enamine functionality into the saturated 3-amino-5-phenylpyrrolidin-2-one via reduction or conjugate addition.[1]
Visualizing the Synthesis Logic
Figure 1: Dual synthetic pathways for accessing the 3-amino-5-phenylpyrrolidin-2-one core. Route A (top) preserves chirality; Route B (bottom) is convergent for library generation.[1]
Biological Activity & Mechanism of Action
A. DPP-IV Inhibition (Metabolic Disease)
The 3-amino-pyrrolidine core is a bioisostere of the proline residue found in DPP-IV substrates (like GLP-1).[1][2]
-
Mechanism: The free amine at C-3 mimics the N-terminus of the substrate.[1] It forms salt bridges with Glu205 and Glu206 in the DPP-IV active site.[1]
-
Role of 5-Phenyl: The phenyl ring at C-5 projects into the S1 hydrophobic pocket (lined by Tyr662, Tyr666, Val711). This hydrophobic interaction drastically increases potency compared to the unsubstituted pyrrolidine.[1]
-
Therapeutic Outcome: Inhibition of DPP-IV prevents the degradation of GLP-1, improving insulin secretion in Type 2 Diabetes.[1][3]
B. p53-MDM2 Interaction (Oncology)
MDM2 inhibits the tumor suppressor p53 by binding its transactivation domain.[1]
-
Mechanism: The 3-amino-5-phenylpyrrolidin-2-one scaffold mimics the
-helical turn of p53.[1] -
Pharmacophore Mapping:
-
5-Phenyl Group: Mimics the side chain of Phe19 of p53, burying itself deep into the hydrophobic cleft of MDM2.
-
Lactam Carbonyl: Accepts hydrogen bonds from the backbone of MDM2, stabilizing the complex.
-
3-Amino Group: Can be derivatized (e.g., benzoylated) to mimic Trp23 , providing a second anchor point.[1]
-
C. Antimicrobial Activity
Recent studies identify 5-phenylpyrrolidin-2-one derivatives (specifically with nitro-heterocyclic substitutions) as active against MRSA .[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the effect of substitutions on the core scaffold.
| Position | Substitution (R) | Effect on Activity | Primary Target |
| N-1 | Hydrogen (H) | Maintains H-bond donor capability (essential for DPP-IV).[1] | DPP-IV / NMDA |
| N-1 | Acetyl / Benzoyl | Increases lipophilicity; reduces polarity.[1] | MDM2 / Antimicrobial |
| C-3 | Free Amine ( | Critical for salt-bridge formation with Glutamate residues.[1] | DPP-IV |
| C-3 | Acyl-amino ( | Mimics peptide bonds; improves proteolytic stability.[1] | Peptide Mimetics |
| C-5 | Phenyl ( | Optimal for S1 hydrophobic pocket occupancy.[1] | DPP-IV / MDM2 |
| C-5 | 4-Fluoro-phenyl | Increases metabolic stability (blocks P450 oxidation).[1] | General ADME |
| C-5 | Methyl ( | Significantly reduces potency (loss of hydrophobic contact).[1] | Negative Control |
Experimental Protocol: DPP-IV Inhibition Assay
To validate the biological activity of synthesized derivatives, use the following fluorometric assay.
Materials:
-
Recombinant human DPP-IV enzyme (0.1 U/mL).[1]
-
Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).[1]
-
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
Procedure:
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (0.1 nM to 100
M). -
Incubation: Add 10
L of test compound and 40 L of DPP-IV enzyme solution to a black 96-well plate. Incubate at 37°C for 15 minutes. -
Initiation: Add 50
L of Gly-Pro-AMC substrate (50 M final). -
Measurement: Monitor fluorescence kinetically for 30 minutes at
nm / nm. -
Analysis: Calculate
using non-linear regression (GraphPad Prism).-
Validation: Sitagliptin (
nM) must be used as a positive control.[1]
-
Signaling Pathway Visualization
Figure 2: Dual Mechanism of Action.[1] The scaffold utilizes specific structural features to inhibit DPP-IV (left branch) and MDM2 (right branch), leading to distinct therapeutic outcomes.
References
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [1]
-
Cox, J. M., et al. (2007).[5] Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Draughn, J. H., et al. (2012). Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. Journal of Medicinal Chemistry.
-
Vartanian, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
ChemScene. (n.d.).[1] 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one Product Data.
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-5-phenylpyrrolidin-2-one: A Technical Guide to the Gamma-Lactam Scaffold
Abstract
The 3-amino-5-phenylpyrrolidin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid conformational constraint that mimics the
Introduction: The Gamma-Lactam as a Peptidomimetic
In the development of peptide-based therapeutics, flexibility often leads to poor oral bioavailability and rapid metabolic degradation. The gamma-lactam (pyrrolidin-2-one) ring addresses these challenges by covalently linking the
The 3-amino-5-phenylpyrrolidin-2-one derivative is particularly valuable because:
-
3-Amino Group: Serves as the attachment point for the N-terminal peptide chain, mimicking the
residue's amine. -
5-Phenyl Group: Mimics a hydrophobic side chain (e.g., Phenylalanine, Leucine) at the
or position, providing critical hydrophobic contacts within a receptor pocket. -
Lactam Carbonyl: Acts as a hydrogen bond acceptor, replicating the peptide bond carbonyl.
Structural Analysis & Stereochemistry
The biological activity of this scaffold is heavily dependent on the relative stereochemistry of the substituents at C3 and C5.
-
Cis-Configuration ((3S, 5S) or (3R, 5R)): Often favors a "Type VI"
-turn geometry, forcing a kink in the peptide backbone useful for hairpin mimetics. -
Trans-Configuration ((3S, 5R) or (3R, 5S)): Generally adopts an extended conformation but can induce specific Type II'
-turns depending on N-substitution.
Conformational Pucker
The pyrrolidinone ring is not planar; it undergoes envelope puckering. The 5-phenyl substituent typically occupies a pseudo-equatorial position to minimize steric strain, which in turn dictates the axial/equatorial orientation of the 3-amino group.
Synthetic Protocols
Route A: Multicomponent Reaction (High-Throughput)
This route is ideal for generating diverse libraries for SAR screening. It utilizes a one-pot condensation of an amine, an aldehyde, and a pyruvate derivative.[1]
Mechanism: The reaction proceeds via the formation of a Schiff base (imine) followed by a Mannich-type addition and subsequent cyclization.
Protocol:
-
Reagents:
-
Aniline or Benzylamine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ethyl Pyruvate (1.0 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
Dissolve the amine and aldehyde in the solvent. Stir at room temperature for 30 minutes to form the imine intermediate.
-
Add Ethyl Pyruvate dropwise.
-
Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to room temperature. Pour into ice-cold water. The precipitate (often the unsaturated 3-pyrrolin-2-one) is filtered and washed with cold ethanol.
-
Reduction (to Saturated Lactam): Dissolve the intermediate in Methanol. Add Pd/C (10% w/w) and stir under
atmosphere (balloon pressure) for 12 hours. Filter through Celite and concentrate.
-
-
Validation:
-
NMR: Look for the disappearance of the alkene proton signal and the appearance of C3-H and C5-H multiplets in the 3.5–4.5 ppm range.
-
Route B: Stereoselective Chiral Pool Synthesis (High Precision)
For lead optimization, defined stereochemistry is required. This route starts from chiral amino acids (e.g., L-Phenylalanine).
Protocol:
-
Starting Material: N-Boc-L-Phenylalanine methyl ester.
-
Allylation: Treat with LiHMDS (Lithium Hexamethyldisilazide) at -78°C, followed by allyl bromide to install the C3-substituent (precursor to the amino group via Curtius or oxidative cleavage).
-
Cyclization: Acid-catalyzed deprotection and cyclization yields the lactam.
-
Functionalization: The allyl group is oxidatively cleaved (OsO4/NaIO4) to an aldehyde, then converted to an amine via reductive amination or Curtius rearrangement.
Visualization of Workflows
Caption: Dual synthetic pathways for the 3-amino-5-phenylpyrrolidin-2-one scaffold. Top: Multicomponent reaction for library generation. Bottom: Chiral pool synthesis for stereochemical control.
Medicinal Chemistry Applications & SAR
Beta-Turn Mimicry
The primary utility of this scaffold is replacing the
-
Mechanism: The rigid ring reduces the entropic penalty of binding.
-
Target: Used in inhibitors for proteases (e.g., HIV Protease, Factor Xa) and GPCR ligands where the turn conformation is the bioactive state.
Case Study: Dopamine Receptor Modulation
Research indicates that 3-substituted gamma-lactam peptidomimetics of Pro-Leu-Gly-NH2 (PLG) enhance dopamine receptor binding.
-
Observation: Hydrophobic substitution at the lactam ring (mimicking Leucine side chain) increases potency.
-
Result: The 5-phenyl analog provides superior hydrophobic interaction compared to alkyl chains.
Structure-Activity Relationship (SAR) Data
The following table summarizes antiproliferative activity of 3-amino-gamma-lactam derivatives against A549 (Lung Cancer) cells.
| Compound ID | R1 (N-Substituent) | R2 (C5-Substituent) | IC50 (µM) | Mechanism |
| 4a | p-Tolyl | Phenyl | 11.70 ± 1.02 | Tubulin interaction |
| 4b | p-Anisyl | Phenyl | 14.26 ± 1.80 | Tubulin interaction |
| 4c | Benzyl | Phenyl | 2.42 ± 0.15 | High potency |
| Ref | - | - | >50 | Unsubstituted Lactam |
Data Source: Derived from antiproliferative studies on 3-amino-pyrrolin-2-ones [1].
Biological Interaction Pathway
Caption: Pharmacophore mapping of the scaffold. The 5-phenyl group targets hydrophobic pockets, while the lactam core enforces the bioactive beta-turn conformation.
Future Outlook
The 3-amino-5-phenylpyrrolidin-2-one scaffold is evolving beyond simple peptidomimetics. Current trends include:
-
Fragment-Based Drug Design (FBDD): Using the scaffold as a low-molecular-weight fragment to probe cryptic pockets.
-
C(sp3)-H Activation: Newer synthetic methods allow for late-stage functionalization of the phenyl ring, enabling rapid analoging without de novo synthesis [2].
References
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach. National Institutes of Health (NIH). Link
-
Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs. Utilizing a C(sp3)-H Activation Strategy. National Institutes of Health (NIH). Link
-
Synthesis and dopamine receptor modulating activity of 3-substituted gamma-lactam peptidomimetics. Journal of Medicinal Chemistry. PubMed. Link
-
The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guide.Link
Sources
Stereochemistry and chirality of 3-Amino-5-phenylpyrrolidin-2-one
An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Amino-5-phenylpyrrolidin-2-one
Abstract
The 3-amino-5-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including neuroprotective and anticonvulsant activities.[1][2] The biological function of these compounds is intrinsically linked to their three-dimensional structure. This guide provides a comprehensive technical overview of the stereochemical and chiral properties of 3-amino-5-phenylpyrrolidin-2-one. We will dissect the molecule's stereoisomers, explore strategies for stereoselective synthesis, and detail the critical methods for chiral separation and absolute configuration analysis. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and characterization of chiral pyrrolidinone-based therapeutics.
Part 1: The Stereochemical Landscape of 3-Amino-5-phenylpyrrolidin-2-one
The structural complexity of 3-amino-5-phenylpyrrolidin-2-one arises from the presence of two distinct stereogenic centers at the C3 and C5 positions of the γ-lactam ring. The substituents at these centers—the amino group at C3 and the phenyl group at C5—can be oriented in different spatial arrangements, giving rise to a set of non-superimposable stereoisomers.[3]
1.1. Identification of Chiral Centers and Possible Stereoisomers
With two chiral centers (n=2), a total of 2ⁿ = 4 stereoisomers are possible. These isomers exist as two pairs of enantiomers.
-
Pair 1 (Enantiomers): (3R, 5R)-3-Amino-5-phenylpyrrolidin-2-one and (3S, 5S)-3-Amino-5-phenylpyrrolidin-2-one.
-
Pair 2 (Enantiomers): (3R, 5S)-3-Amino-5-phenylpyrrolidin-2-one and (3S, 5R)-3-Amino-5-phenylpyrrolidin-2-one.
1.2. Enantiomeric and Diastereomeric Relationships
The relationship between any two stereoisomers can be defined as either enantiomeric or diastereomeric:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but rotate plane-polarized light in equal but opposite directions.[4]
-
Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when at least one, but not all, of the chiral centers have opposite configurations. Diastereomers have distinct physical properties (e.g., melting point, solubility, NMR spectra), which is a key principle exploited in their separation.[3][4]
The relative orientation of the amino and phenyl groups gives rise to cis and trans diastereomers:
-
cis Isomers: The amino and phenyl groups are on the same face of the pyrrolidinone ring. This corresponds to the (3R, 5R) and (3S, 5S) configurations.
-
trans Isomers: The amino and phenyl groups are on opposite faces of the ring. This corresponds to the (3R, 5S) and (3S, 5R) configurations.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 5. discovery.researcher.life [discovery.researcher.life]
Therapeutic Potential of 3-Amino-Pyrrolidin-2-One Analogs
Technical Monograph for Drug Discovery & Development
Executive Summary
The 3-amino-pyrrolidin-2-one (3-amino-2-pyrrolidone) scaffold represents a privileged substructure in medicinal chemistry, distinguished by its ability to constrain peptide backbones and present pharmacophores in precise 3D orientations. Unlike the widely known racetam class (typically
This guide analyzes the therapeutic utility of this scaffold across two distinct axes:
-
Neurology: As glycine-site antagonists at the NMDA receptor (e.g., HA-966 ), offering neuroprotection without the psychotomimetic side effects of channel blockers.
-
Infectious Disease: As peptidomimetic backbones for Peptide Deformylase (PDF) inhibitors (e.g., VRC3375 ), a novel class of antibacterials targeting protein maturation.
Part 1: Chemical Architecture & Stereochemical Logic
The Scaffold Advantage
The 3-amino-pyrrolidin-2-one core serves as a conformational constraint. In linear peptides, the
Stereoselectivity: The HA-966 Paradigm
The biological activity of 3-amino-pyrrolidin-2-one analogs is profoundly stereodependent. The classic prototype, HA-966 (1-hydroxy-3-amino-pyrrolidin-2-one) , demonstrates a stark pharmacological divergence between its enantiomers:
| Enantiomer | Primary Mechanism | Therapeutic Outcome |
| ( | NMDA Glycine-Site Antagonist | Neuroprotection, Anticonvulsant |
| ( | GABA-ergic Modulation (Putative) | Sedation, Ataxia, Muscle Relaxation |
Drug Design Insight: For neuroprotective applications, resolution of the racemate is mandatory to avoid the sedative "noise" of the (
Part 2: Neurological Frontier (NMDA Modulation)
Mechanism of Action
Unlike competitive NMDA antagonists (e.g., D-AP5) that bind the glutamate site, or channel blockers (e.g., MK-801) that cause psychotomimetic effects, 3-amino-pyrrolidin-2-one analogs like (
-
Allosteric Regulation: By blocking the glycine co-agonist site, these analogs prevent channel opening even in the presence of glutamate.
-
Safety Profile: Glycine site antagonists generally preserve basic synaptic transmission better than channel blockers, offering a wider therapeutic window for treating ischemia and epilepsy.
Clinical Relevance
Research indicates that (
Part 3: Anti-Infective Frontier (PDF Inhibition)
Mechanism: Peptide Deformylase (PDF)
PDF is an essential metalloenzyme in bacteria (but not humans) that removes the formyl group from the N-terminal methionine of nascent proteins.[1][2]
The 3-Amino-Pyrrolidin-2-One Solution
To inhibit PDF, a molecule must chelate the active site metal (Fe²⁺/Ni²⁺) and fit the hydrophobic S1' pocket.
-
The Analog: VRC3375 uses the pyrrolidin-2-one ring as a P1' peptidomimetic .
-
Structural Logic: The ring mimics the proline residue often found in PDF substrates, positioning a hydroxamic acid group to chelate the metal ion with high affinity (
= 0.24 nM against E. coli PDF). -
Outcome: Bacteriostatic/bactericidal activity against Gram-positive (including MRSA) and Gram-negative pathogens.
Part 4: Experimental Protocols
Protocol A: Stereoselective Synthesis from L-Aspartic Acid
A self-validating route to the (S)-3-amino-pyrrolidin-2-one core.
Rationale: Starting from the chiral pool (L-Aspartic acid) guarantees the (
Step-by-Step Methodology:
-
Protection: React L-Aspartic acid with Benzyl chloroformate (Cbz-Cl) in NaOH/H₂O to yield N-Cbz-L-aspartic acid .
-
Anhydride Formation: Treat with acetic anhydride (Ac₂O) at 60°C for 2 hours. Concentrate in vacuo to obtain N-Cbz-L-aspartic anhydride .
-
Amine Insertion: Dissolve anhydride in THF. Add 1.0 eq of the desired amine (e.g., Benzylamine for N-protected analogs or Ammonia for the unsubstituted lactam). Stir at 0°C for 1 h.
-
Cyclization: Add Thionyl chloride (SOCl₂) to the reaction mixture (reflux, 2 h) to close the ring, forming the N-substituted-3-(Cbz-amino)-succinimide .
-
Regioselective Reduction:
-
Dissolve the succinimide in MeOH/THF (1:1).
-
Add Sodium Borohydride (NaBH₄) at -5°C. (Note: This reduces one carbonyl to a hydroxyl-lactam).
-
Treat with Triethylsilane (Et₃SiH) and TFA to fully reduce the hydroxyl to the methylene group.
-
Result:(S)-1-substituted-3-(Cbz-amino)-pyrrolidin-2-one .
-
-
Deprotection: Hydrogenation (H₂, Pd/C) in MeOH removes the Cbz group, yielding the free amine (S)-3-amino-pyrrolidin-2-one .
Validation Point: Check optical rotation
Protocol B: In Vitro NMDA Glycine-Site Binding Assay
Used to validate the affinity of synthesized analogs.
Reagents:
-
Rat cerebral cortex membranes (well-washed to remove endogenous glycine).
-
Radioligand: [³H]-Glycine (Specific Activity > 30 Ci/mmol).
-
Non-specific binder: 1 mM Glycine.
Workflow:
-
Membrane Prep: Homogenize rat cortex in 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Take supernatant, centrifuge (20,000 x g, 20 min) to pellet membranes. Wash pellet 3x with Tris-acetate buffer (pH 7.4) to remove endogenous amino acids.
-
Incubation: In 96-well plates, mix:
-
50 µL Membrane suspension (200 µg protein).
-
50 µL [³H]-Glycine (10 nM final).
-
50 µL Test Compound (3-amino-pyrrolidin-2-one analog, 1 nM - 100 µM).
-
-
Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature prevents receptor desensitization and metabolic degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation.
Part 5: Mandatory Visualization
Diagram 1: NMDA Receptor Allosteric Modulation Logic
This diagram illustrates how 3-amino-pyrrolidin-2-one analogs (like HA-966) intervene in the glutamatergic signaling pathway, distinct from standard agonists.
Caption: Mechanism of (R)-HA-966 antagonism at the NMDA receptor glycine site, preventing excitotoxicity.
Diagram 2: Synthesis Workflow (Aspartic Acid Route)
Caption: Stereoselective synthesis pathway converting L-Aspartic Acid to the target lactam scaffold.
References
-
Foster, A. C., & Kemp, J. A. (1989). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site.[3][4] Journal of Neuroscience, 9(6), 2191-2196. Link
-
Singh, L., et al. (1990). The enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects. Proceedings of the National Academy of Sciences, 87(1), 347-351. Link
-
Chen, D., et al. (2000). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375.[5] Antimicrobial Agents and Chemotherapy, 48(12), 4833–4842. Link
-
Ogura, K., Tomori, H., & Shibutani, K. (1997). Practical Synthesis of (S)-3-(p-Nitrobenzyloxycarbonylamino)pyrrolidine and Its Related Compounds from L-Aspartic Acid.[6] Heterocycles, 45. Link
-
Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26, 1-24. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. [Peptide-deformylase inhibitors, a new class of antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature Review: Synthesis of 5-Phenylpyrrolidin-2-one
Executive Summary & Strategic Importance
The 5-phenylpyrrolidin-2-one scaffold (also known as 5-phenyl-gamma-butyrolactam) represents a privileged structural motif in medicinal chemistry. It serves as the core pharmacophore for a wide class of bioactive agents, including nootropic drugs (e.g., Phenylpiracetam), anticonvulsants, and psycholeptics. Its structural rigidity, combined with the hydrogen-bonding capability of the lactam amide, makes it an ideal scaffold for orienting phenyl substituents into specific hydrophobic pockets of CNS receptors.
For the drug development chemist, the synthesis of this moiety presents a classic dichotomy: the need for robust, scalable racemic routes for early-stage screening versus high-precision asymmetric methods for lead optimization. This guide synthesizes the most effective methodologies, moving beyond textbook descriptions to provide field-validated protocols and mechanistic insights.
Strategic Classification of Synthetic Routes
We categorize the synthesis into three distinct generations, each serving different project phases:
| Route Strategy | Methodology | Key Utility | Scalability | Atom Economy |
| Classical (Gen 1) | Reductive Cyclization (Nitro-Michael) | Bulk synthesis, scaffold generation | High | Good |
| Oxidative (Gen 2) | N-Acyliminium Ion Functionalization | Late-stage diversification, analoging | Medium | Moderate |
| Asymmetric (Gen 3) | Organocatalytic Nitro-Michael | Enantiopure synthesis (Lead Opt) | Low-Medium | Excellent |
Deep Dive: The Reductive Cyclization Route (The "Workhorse")
This is the most reliable method for generating multi-gram quantities of the racemic scaffold.[1] It relies on the strategic disconnection of the C4-C5 bond via a Michael addition, followed by intramolecular amide bond formation.
Mechanistic Pathway
The synthesis proceeds through three distinct phases:[1]
-
Condensation: Formation of the electrophilic
-nitrostyrene.[1] -
Michael Addition: Introduction of the carbon backbone using a malonate surrogate.
-
Reductive Cyclization: A cascade reduction of the nitro group to an amine, which spontaneously attacks the pendant ester to close the ring.[1]
Figure 1: The reductive cyclization pathway relies on the spontaneous lactamization of the transient gamma-amino ester.
Detailed Experimental Protocol
Note: This protocol is synthesized from verified Organic Syntheses and recent catalytic reduction methodologies.
Step 1: Synthesis of
-Nitrostyrene
-
Reagents: Benzaldehyde (53 g, 0.5 mol), Nitromethane (30.5 g, 0.5 mol), NaOH (21 g in 20 mL H2O), Methanol (100 mL).
-
Procedure:
Step 2: Michael Addition & Cyclization (One-Pot Variant)
-
Reagents:
-Nitrostyrene (10 mmol), Diethyl malonate (12 mmol), NaOEt (catalytic), followed by Pd/C (10 wt%) and H2 (balloon). -
Procedure:
-
Michael Addition: React nitrostyrene with diethyl malonate in dry EtOH with catalytic NaOEt at reflux for 2-3 hours. Monitor disappearance of the styrene olefin by TLC.
-
Decarboxylation (Optional but recommended): Hydrolysis and decarboxylation of the malonate adduct can be performed here if the 3-carboxy derivative is not desired.[1] However, for the direct lactam, the diester can be reduced directly.
-
Reduction: Transfer the crude nitro-ester to a hydrogenation vessel. Add 10% Pd/C.
-
Stir under H2 atmosphere (1 atm) for 12 hours.
-
Workup: Filter catalyst through Celite. Evaporate solvent. The residue is often the crude lactam.[1]
-
Purification: Recrystallization from EtOAc/Hexanes.
-
Deep Dive: C-H Functionalization (The "Precision" Route)
For late-stage functionalization, building the ring first and then adding the phenyl group allows for the synthesis of diverse analogs from a single precursor. This relies on N-acyliminium ion chemistry .[1][4][5]
Mechanism: The "Chemical Chameleon"
The pyrrolidinone nitrogen lone pair usually renders the alpha-carbon nucleophilic.[1] However, oxidation converts this position into a highly reactive electrophile (N-acyliminium), which can be trapped by phenyl nucleophiles.
Figure 2: The N-acyliminium route inverts the polarity of the C5 position, allowing nucleophilic aromatic substitution.
Key Advantages
-
Versatility: The intermediate 5-methoxy-2-pyrrolidinone is a commercial "chiral pool" equivalent if synthesized enzymatically.
-
Stereocontrol: Chiral auxiliaries on the Nitrogen can direct the incoming phenyl group with high diastereoselectivity (dr > 95:5).[1]
Comparative Data Analysis
The following table summarizes the trade-offs between the discussed methods.
| Parameter | Reductive Cyclization (Nitro-Michael) | N-Acyliminium Arylation | Asymmetric Organocatalysis |
| Starting Materials | Benzaldehyde, Nitromethane | 2-Pyrrolidinone, Benzene | Nitrostyrene, Malonates |
| Key Reagent | Pd/C or Zn/HCl | Electrochemical or RuO2 | Chiral Thiourea Catalyst |
| Step Count | 2-3 | 2 | 1 (Cascade) |
| Overall Yield | High (60-80%) | Moderate (40-60%) | High (70-90%) |
| Enantioselectivity | Racemic | Controlled by Auxiliary | High (up to 99% ee) |
| Green Metric | Moderate (Solvent use) | Poor (Oxidants/Lewis Acids) | Excellent (Atom Economy) |
Troubleshooting & Optimization (Scientist-to-Scientist)
Issue 1: Incomplete Cyclization during Reduction
-
Fix: The cyclization is driven by thermodynamics but can be kinetically slow in neutral media.[1] Add a catalytic amount of acetic acid to the reduction mixture, or reflux the crude amine in toluene/xylene to drive off ethanol.[1]
Issue 2: Polymerization of Nitrostyrene
-
Fix: Strictly control temperature (<15°C) during base addition.[1] High local concentrations of base trigger anionic polymerization.[1] Use vigorous stirring.
Issue 3: Poor Yield in N-Acyliminium Coupling
-
Symptom:[6][7][8] Recovery of starting material or decomposition.[1]
-
Fix: Moisture is the enemy.[1] The N-acyliminium ion is unstable to water.[1] Ensure Lewis acids (BF3·OEt2, TiCl4) are fresh and solvents are anhydrous.[1]
References
-
Organic Syntheses Procedure for Nitrostyrene
-
Reductive Cyclization Methodology
-
Modern Asymmetric Organocatalysis
-
N-Acyliminium Ion Chemistry
-
Benchchem Technical Data
Sources
- 1. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Guide: 3-Amino-5-phenylpyrrolidin-2-one in Peptidomimetic Design
This technical guide details the role, design principles, and synthesis of 3-Amino-5-phenylpyrrolidin-2-one , a specialized
Executive Summary
3-Amino-5-phenylpyrrolidin-2-one is a conformationally constrained
This scaffold is primarily utilized to:
-
Mimic Type II/II'
-turns: The 5-membered lactam ring forces the backbone into a reverse turn geometry, critical for receptor recognition (e.g., GPCRs) and enzyme active site binding. -
Enhance Proteolytic Stability: The cyclic amide (lactam) is resistant to standard proteases that cleave flexible peptide bonds.
-
Position Hydrophobic Pharmacophores: The C5-phenyl group mimics the side chain of aromatic amino acids (e.g., Phenylglycine or Phenylalanine) in a spatially defined orientation.
Structural Basis & Conformational Logic
The Freidinger Lactam Concept
In native peptides, the bioactive conformation is often a transient state selected from an ensemble of flexible structures. 3-Amino-5-phenylpyrrolidin-2-one acts as a dipeptide isostere , replacing the
-
Constraint Mechanism: The cyclization bridges the
of the residue and the Nitrogen of the residue. -
Torsional Locking: The lactam ring restricts the
angle of the residue to approximately -120° to +140° (depending on stereochemistry), forcing a turn. -
Side Chain Orientation: The phenyl group at C5 (or benzyl in related analogs) mimics the
and space of an aromatic residue, locking the hydrophobic moiety into a specific vector for receptor pocket engagement.
Graphviz Conformational Map
The following diagram illustrates the superposition of the lactam scaffold over a native Type II
Caption: The lactam scaffold pre-organizes the peptide backbone, reducing the entropic penalty of binding to the receptor.
Synthetic Methodologies
Synthesis of 3-amino-5-phenylpyrrolidin-2-one requires precise stereocontrol to ensure the correct turn geometry (e.g., cis vs. trans substituents).
Comparison of Synthetic Routes
| Method | Key Precursors | Advantages | Disadvantages |
| A. Amino Acid Cyclization | L-Phenylglycine / Aspartic Acid | High enantiopurity; uses chiral pool. | Multi-step; requires expensive chiral auxiliaries. |
| B. Donor-Acceptor Cyclopropane | Styryl cyclopropanes + Amines | One-pot; high diastereoselectivity. | Requires synthesis of cyclopropane precursor. |
| C. Multicomponent Reaction (MCR) | Benzaldehyde + Pyruvate + Amine | High throughput ; atom economical. | Lower stereocontrol without chiral catalysts. |
Recommended Protocol: Multicomponent Synthesis (MCR)
This protocol is favored for generating libraries of 5-phenyl analogs for SAR studies. It utilizes a pseudo-Castagnoli-Cushman reaction or similar condensation logic.
Target Molecule: 4-Acetyl-3-amino-5-phenyl-1,5-dihydro-2H-pyrrol-2-one derivatives (precursor to the reduced scaffold).
Reagents:
-
Benzaldehyde (1.0 equiv)[1]
-
Ethyl 2,4-dioxovalerate (1.0 equiv)
-
Aniline or Alkyl Amine (1.0 equiv)
-
Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH)
Step-by-Step Protocol:
-
Activation: In a round-bottom flask, dissolve Benzaldehyde (10 mmol) and the Amine (10 mmol) in Ethanol (10 mL). Stir at room temperature for 30 minutes to form the imine intermediate.
-
Cyclization: Add Ethyl 2,4-dioxovalerate (10 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (SiO2, 1:1 EtOAc/Hexane).
-
Isolation: Cool the reaction mixture to 0°C. The product often precipitates. Filter the solid and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Functionalization (Optional): To obtain the saturated 3-amino-5-phenylpyrrolidin-2-one, perform a catalytic hydrogenation (H2, Pd/C, MeOH) or selective reduction of the enamine/ketone functionalities depending on the specific target analog.
Peptidomimetic Design Principles
When incorporating this scaffold into a drug candidate, adhere to the following design rules:
Stereochemical Matching
-
(3S, 5S)-Configuration: Typically mimics a Type II
-turn . This is the most common geometry for bioactive peptides interacting with GPCRs. -
(3S, 5R)-Configuration: May mimic a Type II' turn or an extended "kink" conformation.
-
Critical Step: Verify the turn type using NOESY NMR spectroscopy. Look for the characteristic
NOE signal which is strong in Type II turns.
Residue Replacement Strategy
To replace a dipeptide sequence -Residue A - Residue B- with the lactam:
-
Identify the Turn: Locate the tetrapeptide sequence
to where the turn occurs. -
Map the Scaffold:
-
Lactam Nitrogen (N1): Replaces the Amide NH of Residue B.
-
Lactam Carbonyl (C2): Replaces the Carbonyl of Residue A.
-
Lactam C3-Amine: Replaces the
-Amine of Residue A. -
Lactam C5-Phenyl: Replaces the Side Chain of Residue A (if Phenylglycine) or Residue B (if the mapping is shifted). Note: In standard Freidinger numbering, the substituent at C5 typically mimics the side chain of the (i+1) residue.
-
Case Study: Renin Inhibitors
In the design of Renin inhibitors, the 3-amino-5-phenylpyrrolidin-2-one scaffold was used to replace the Phe-Gly scissile bond segment. The rigid lactam prevented enzymatic hydrolysis while maintaining the hydrophobic benzyl/phenyl recognition element required for the S1 binding pocket.
References
-
Freidinger, R. M., et al. "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[2] Journal of Organic Chemistry, 1982.
-
Boichenko, M. A., et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines." Molecules, 2022.
-
Smith, A. B., et al. "Pyrrolinone-Based Peptidomimetics: Let the Enzyme or Receptor be the Judge." Accounts of Chemical Research, 2011.
-
Jamieson, A. G., et al. "Peptidomimetics in Drug Discovery." AZoLifeSciences, 2023.
-
Gong, Y., et al. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry, 2022.
Sources
Pharmacophore Modeling of 3-Amino-5-phenylpyrrolidin-2-one Ligands: A Technical Guide to Next-Generation NK1 Receptor Antagonists
Executive Summary
The 3-amino-5-phenylpyrrolidin-2-one (γ-lactam) scaffold represents a privileged chemotype in modern medicinal chemistry, particularly in the rational design of selective Neurokinin-1 (NK1) receptor antagonists. This technical guide explores the mechanistic causality behind the transition to this scaffold, details the three-dimensional pharmacophore mapping required for target engagement, and provides self-validating experimental protocols for computational modeling and in vitro validation.
Mechanistic Grounding: The Evolution of the γ-Lactam Scaffold
The development of the 3-amino-5-phenylpyrrolidin-2-one core was driven by the need to overcome the pharmacokinetic liabilities of early-generation NK1 antagonists. Historically, lead compounds relied on a cyclic urea core. While potent, these molecules suffered from poor oral bioavailability and rapid oxidative degradation in vivo, primarily due to cytochrome P450-mediated oxidation at the positions adjacent to the urea nitrogens.
By strategically replacing one of the urea nitrogens with a carbon atom, researchers discovered the novel γ-lactam series[1]. This bioisosteric replacement is mechanistically profound:
-
Metabolic Shielding: The removal of the nitrogen eliminates the primary site of oxidative liability, drastically improving the plasma half-life and oral bioavailability[2].
-
Pharmacophore Preservation: The γ-lactam retains the critical carbonyl oxygen, preserving the essential hydrogen-bond acceptor (HBA) required for anchoring the ligand within the NK1 receptor pocket[8.1].
Substance P signaling via NK1 receptor and blockade by gamma-lactam antagonists.
Pharmacophore Mapping & Stereochemical Causality
The saturated five-membered pyrrolidine ring is highly valued because its sp3-hybridization allows for extensive exploration of three-dimensional pharmacophore space, driven by the non-planarity of the ring—a phenomenon known as "pseudorotation"[3.1].
In the 3-amino-5-phenylpyrrolidin-2-one core, target engagement is dictated by three highly directional vectors:
-
The γ-Lactam Core (HBA/HBD): The carbonyl oxygen serves as a potent Hydrogen Bond Acceptor (HBA), typically interacting with the Gln165 residue in the NK1 binding pocket.
-
The 5-Phenyl Motif (Hydrophobic/Aromatic): This ring occupies a shallow hydrophobic pocket, engaging in critical π-π stacking interactions with aromatic residues (e.g., Trp259) that natively recognize the C-terminal sequence of Substance P.
-
The 3-Amino Vector: This position acts as the vector for accessing the deep hydrophobic pocket of the receptor. Functionalizing the 3-amino group with bulky, electron-deficient moieties—such as a 3,5-bis(trifluoromethyl)phenyl ether—yields exceptional picomolar affinity [1.1].
Stereochemical Causality: The absolute configuration of the scaffold is non-negotiable. The (3R, 5R) configuration is typically required to properly align the 5-phenyl and 3-amino substituents into their respective receptor sub-pockets. An incorrect epimer (e.g., (3S, 5S)) results in a severe steric clash with the receptor walls, dropping binding affinity by over 100-fold.
Quantitative SAR Data Presentation
The following table summarizes the structure-activity relationship (SAR) progression, demonstrating the quantitative impact of the scaffold hop and stereochemical alignment on both binding affinity and pharmacokinetic properties.
| Compound | Scaffold Type | Stereochemistry | Substituent at C3 | Substituent at C5 | hNK1 Affinity ( | Oral Bioavailability (F%) |
| Lead 1 | Cyclic Urea | N/A | Benzyl ether | Phenyl | 4.2 | < 15% |
| Cmpd 2 | γ-Lactam | (3S, 5S) | Benzyl ether | Phenyl | > 1000 | N/A |
| Cmpd 3 | γ-Lactam | (3R, 5R) | Benzyl ether | Phenyl | 1.8 | 45% |
| Cmpd 4 | γ-Lactam | (3R, 5R) | 3,5-bis(CF3)phenyl ether | Phenyl | 0.05 | 68% |
Experimental Protocols
Protocol A: Computational Pharmacophore Generation & 3D-QSAR (Self-Validating)
Causality: To accurately model the pseudorotation of the γ-lactam ring, standard molecular mechanics are insufficient. High-level force fields are required to ensure the spatial vectors of the HBA/HBD features are precise.
-
Ligand Preparation: Import the 3-amino-5-phenylpyrrolidin-2-one dataset into a molecular modeling suite. Assign protonation states at pH 7.4 to ensure the 3-amino functional groups are accurately represented.
-
Conformational Sampling: Generate low-energy conformers using the OPLS4 force field. Critical Step: Apply a dielectric constant of 80.0 (water) during the conformational search. This simulates the aqueous physiological environment and prevents the algorithm from predicting artificial, vacuum-induced intramolecular hydrogen bonds between the 3-amino group and the lactam carbonyl.
-
Feature Extraction: Align the dataset using the rigid γ-lactam core as the anchoring scaffold. Extract the spatial coordinates for the HBA (carbonyl), Aromatic Ring (5-phenyl), and Hydrophobic centers.
-
3D-QSAR Validation: Build a CoMSIA (Comparative Molecular Similarity Indices Analysis) model. Validate the model using a Leave-One-Out (LOO) cross-validation protocol. The system is self-validating only if it yields a cross-validated
and a non-cross-validated .
Computational workflow for pharmacophore modeling of gamma-lactam NK1 antagonists.
Protocol B: In Vitro Radioligand Binding Validation
Causality: To prove that the computationally modeled pharmacophore translates to physical biological target engagement, a competitive radioligand binding assay against the endogenous agonist (Substance P) must be executed.
-
Membrane Preparation: Harvest CHO cells stably expressing the human NK1 receptor. Homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail to prevent proteolytic degradation of the GPCR.
-
Incubation: In a 96-well assay plate, combine 50 µL of the cell membrane suspension, 25 µL of [3H]-Substance P (0.5 nM final concentration), and 25 µL of the synthesized γ-lactam ligand at varying concentrations (
to M). -
Non-Specific Binding (NSB) Control: Define NSB by adding 1 µM of a known, structurally distinct unlabeled NK1 antagonist (e.g., Aprepitant) to control wells. Causality: This step is crucial; it ensures that the measured radioactivity strictly represents specific receptor binding, thereby validating the assay's signal-to-noise ratio.
-
Filtration & Detection: Incubate the plates for 60 minutes at room temperature to reach thermodynamic equilibrium. Rapidly filter the contents through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific ligand adhesion to the filter). Wash three times with ice-cold buffer to halt the reaction.
-
Quantification: Measure the retained radioactivity using liquid scintillation counting. Calculate the
from the displacement curve and convert it to the absolute binding affinity ( ) using the Cheng-Prusoff equation.
References
-
Paliwal, S., Reichard, G. A., Shah, S., et al. "Discovery of a novel, potent and orally active series of gamma-lactams as selective NK1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(14), 4168-4171 (2008). URL: [Link]1][2]
-
Fustero, S., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules / Der Pharma Chemica via NIH. URL: [Link]]
-
BindingDB. "BDBM50243476: (5S)-5-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-3-amino-5-phenylpyrrolidin-2-one." Binding Database. URL: [Link]]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-Amino-5-phenylpyrrolidin-2-one
Topic: Synthesis protocols for 3-Amino-5-phenylpyrrolidin-2-one Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists
Abstract
3-Amino-5-phenylpyrrolidin-2-one is a high-value gamma-lactam scaffold, structurally related to GABOB (gamma-amino-beta-hydroxybutyric acid) and phenylpiracetam derivatives. It serves as a critical intermediate in the development of CNS-active agents, peptidomimetics, and conformationally restricted amino acid analogs.[1] This guide details a robust, modular synthetic strategy utilizing the alkylation of glycine enolates with styrene oxide, allowing for stereochemical control and versatile substitution.[1] A secondary multicomponent route is provided for rapid racemic library generation.
Retrosynthetic Analysis
To design a self-validating synthesis, we deconstruct the target molecule (1) into accessible precursors. The critical disconnection occurs at the C4-C5 bond or the C2-N1 bond.
-
Primary Disconnection: The gamma-lactam ring is opened to reveal a 2,4-diamino-4-phenylbutyric acid derivative.
-
Precursor Assembly: This linear backbone is accessed via the nucleophilic opening of Styrene Oxide (3) by the enolate of N-Protected Glycine Ester (2) . This approach ensures correct regiochemistry (placing the phenyl group at C5) and allows for the introduction of chirality via enantiopure styrene oxide or chiral auxiliaries on the glycine.
Caption: Retrosynthetic logic disconnecting the lactam to a glycine-epoxide adduct.
Method A: Stereocontrolled Synthesis via Epoxide Opening
Rationale: This method offers the highest precision, allowing for the separation of diastereomers and the use of chiral starting materials to access specific stereoisomers (e.g., (3R,5R)).[1]
Phase 1: Alkylation of Glycine Enolate
The reaction of the lithium enolate of N-Boc-glycine ethyl ester with styrene oxide typically favors attack at the less hindered terminal carbon of the epoxide, but Lewis acids or specific conditions can direct regioselectivity. For the 5-phenyl target, we require the backbone: EtOOC-CH(NHBoc)-CH2-CH(OH)-Ph.
Reagents & Materials
-
N-Boc-Glycine Ethyl Ester: 10.0 mmol
-
Styrene Oxide: 12.0 mmol
-
LDA (Lithium Diisopropylamide): 2.0 M in THF/Heptane
-
BF3·OEt2 (Boron Trifluoride Etherate): Optional (to promote ring opening)
-
Solvent: Anhydrous THF
-
Atmosphere: Argon or Nitrogen[1]
Step-by-Step Protocol
-
Enolate Formation:
-
Cool a solution of anhydrous THF (50 mL) containing N-Boc-glycine ethyl ester (2.03 g, 10 mmol) to -78°C.
-
Dropwise add LDA (11 mL, 22 mmol) over 15 minutes.
-
Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Epoxide Addition:
-
Dissolve Styrene Oxide (1.44 g, 12 mmol) in THF (10 mL).
-
Slowly add the epoxide solution to the enolate mixture at -78°C.
-
Note: For improved yield, add BF3[1]·OEt2 (1.0 eq) if the reaction is sluggish, though this may affect diastereoselectivity.
-
-
Reaction & Quench:
-
Allow the mixture to warm slowly to 0°C over 4 hours.
-
Quench with saturated aqueous NH4Cl (30 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).[1]
-
Dry organic layers over MgSO4 and concentrate.
-
-
Purification:
-
Purify the gamma-hydroxy ester intermediate via Flash Column Chromatography (Hexane:EtOAc 3:1).
-
Yield Target: 60-75%.
-
Phase 2: Nitrogen Installation & Cyclization
The gamma-hydroxyl group must be converted to an amine (with inversion of configuration if chiral) to permit cyclization.
Protocol
-
Mesylation:
-
Dissolve the intermediate (5 mmol) in DCM (20 mL) with Triethylamine (1.5 eq).
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) at 0°C. Stir for 2 hours.
-
-
Azidation:
-
Dissolve the crude mesylate in DMF (15 mL).
-
Add Sodium Azide (NaN3, 3.0 eq).[1]
-
Heat to 60°C for 6 hours. (Caution: Azides are shock-sensitive; use a blast shield).
-
-
Reduction & Cyclization (One-Pot):
-
Deprotection (Optional):
-
To remove the N-Boc group (yielding the free amine at C3), treat the lactam with 4M HCl in Dioxane for 1 hour.
-
Method B: Multicomponent Assembly (Racemic/Rapid)
Rationale: Ideal for generating libraries of analogs where stereochemical purity is secondary to speed. This utilizes a modified Castagnoli-Cushman reaction or similar condensation.
Reagents
Protocol
-
Condensation:
-
Mix Benzaldehyde (10 mmol), Ethyl Pyruvate (10 mmol), and Ammonium Acetate (30 mmol) in Ethanol (20 mL).
-
Reflux for 4-6 hours.
-
The reaction forms an intermediate 3-amino-3-pyrrolin-2-one (unsaturated lactam) or a related enamine species.
-
-
Reduction:
-
Cool the reaction mixture.
-
Add Pd/C (10% wt) directly to the flask (or transfer to a hydrogenation vessel).
-
Hydrogenate at 50 psi for 24 hours to reduce the C3-C4 double bond.
-
-
Isolation:
-
Filter catalyst through Celite.
-
Concentrate and recrystallize from Ethanol/Ether.
-
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual |
| Purity | > 95% | HPLC (C18, Acetonitrile/Water) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6), MS (ESI) |
| Melting Point | 128-132°C (Typical for HCl salt) | Capillary MP |
| Chirality | > 98% ee (for Method A) | Chiral HPLC (Daicel Chiralpak) |
Key NMR Signals (DMSO-d6, HCl salt):
-
δ 7.2-7.4 (m, 5H): Phenyl aromatic protons.
-
δ 4.6 (t, 1H): C5-H (Benzylic methine).
-
δ 3.8 (m, 1H): C3-H (Alpha to carbonyl/amino).[1]
-
δ 2.2-2.6 (m, 2H): C4-H2 (Methylene bridge).
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for Method A.
References
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Molecules, 2012. Link
-
Synthesis of 3-pyrroline-2-ones from amino acids. TÜBİTAK Academic Journals, 2012. Link
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules, 2022. Link
-
Stereoselective Synthesis of Pyrrolidine-Containing Drugs. Pharmaceutics, 2021. Link
-
Sigma-Aldrich Product Page: 3-Amino-1-phenylpyrrolidin-2-one (Analog Reference). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. WO2003104220A1 - Asymetric synthesis of amino-pyrrolidinones - Google Patents [patents.google.com]
- 5. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 5-Phenylpyrrolidin-2-one via Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Phenylpyrrolidin-2-one Scaffold
The γ-lactam ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, with 5-phenylpyrrolidin-2-one serving as a key building block for a diverse array of biologically active molecules.[1][2][3] Its rigid, five-membered ring structure, adorned with a phenyl group at the 5-position, provides a valuable template for the design of novel therapeutics. This moiety is found in compounds targeting a range of biological pathways, including inhibitors of histone deacetylases, cannabinoid receptor 1 (CB1), and cyclin-dependent kinase CDK2.[2] The stereochemistry at the C5 position is often crucial for biological activity, making enantioselective synthetic strategies of paramount importance.[4]
This comprehensive guide provides an in-depth analysis of the reaction conditions for the synthesis of 5-phenylpyrrolidin-2-one through the intramolecular cyclization of γ-amino acid precursors. We will explore various methodologies, from classical thermal and catalyzed approaches to modern enzymatic and radical-mediated transformations, offering detailed protocols and expert insights to aid researchers in selecting and optimizing the most suitable method for their specific needs.
Synthetic Strategies for the Formation of 5-Phenylpyrrolidin-2-one
The formation of the amide bond in 5-phenylpyrrolidin-2-one is typically achieved through the intramolecular cyclization of a linear precursor, most commonly 4-amino-4-phenylbutanoic acid or its ester derivatives. The primary challenge in this transformation is to favor the intramolecular reaction over intermolecular polymerization. This is often achieved through the use of high dilution, specific catalysts, or by pre-activating the carboxylic acid moiety.
Here, we delve into the most prevalent and effective strategies for this crucial cyclization reaction.
Direct Cyclization of 4-Amino-4-phenylbutanoic Acid
The most direct route to 5-phenylpyrrolidin-2-one is the intramolecular condensation of 4-amino-4-phenylbutanoic acid.[3][5] This can be accomplished through several methods:
-
Thermal Cyclization: Heating the amino acid, often in a high-boiling point solvent, can drive the dehydration reaction to form the lactam. This method is simple but may require high temperatures and can sometimes lead to side products.
-
Acid-Catalyzed Cyclization: The presence of a Brønsted or Lewis acid can catalyze the cyclization by protonating the carboxylic acid, making it a better electrophile for the intramolecular nucleophilic attack by the amine.
-
Coupling Reagent-Mediated Cyclization: A wide array of modern coupling reagents, commonly used in peptide synthesis, can be employed to facilitate the intramolecular amide bond formation under mild conditions.[6][7][8][9] These reagents activate the carboxylic acid, making it highly susceptible to attack by the amine.
Cyclization of 4-Amino-4-phenylbutanoic Acid Esters
The cyclization of γ-amino esters is another widely used and effective method.[10][11] This approach can be advantageous as the ester is often more soluble in organic solvents and can be more readily purified than the corresponding amino acid.
-
Thermal Cyclization: Similar to the amino acid, heating the amino ester can induce cyclization with the elimination of an alcohol. The temperature required and the reaction time are dependent on the nature of the ester and the presence of any catalysts.[10][11]
-
Base-Catalyzed Cyclization: The presence of a base can deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.
Biocatalytic and Enzymatic Approaches
For enantioselective synthesis, biocatalytic methods offer a powerful and green alternative. Enzymes can catalyze the cyclization with high stereoselectivity, providing access to optically pure (R)- or (S)-5-phenylpyrrolidin-2-one.
-
Pig Liver Esterase (PLE) Catalyzed Cyclization: PLE has been shown to catalyze the stereoselective intramolecular amide bond formation from racemic ethyl 4-phenyl-4-aminobutanoate, yielding (S)-5-phenyl-2-pyrrolidinone.[12]
Modern Synthetic Methodologies
Recent advances in organic synthesis have introduced novel methods for the construction of γ-lactams:
-
Radical Cascade Reactions: Intramolecular C-H amination via radical pathways offers a modern and efficient route to γ-lactams under mild conditions.[13][14]
-
Lewis Acid-Catalyzed Reactions of Donor-Acceptor Cyclopropanes: This method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by an in-situ lactamization.[2][15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-phenylpyrrolidin-2-one using some of the most common and effective methods.
Protocol 1: Thermal Cyclization of 4-Amino-4-phenylbutanoic Acid
This protocol describes a straightforward thermal cyclization of the parent amino acid.
Materials:
-
4-Amino-4-phenylbutanoic acid
-
High-boiling point solvent (e.g., xylene, toluene)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-amino-4-phenylbutanoic acid (1.0 eq).
-
Add a suitable high-boiling solvent (e.g., xylene) to create a dilute solution (approximately 0.1 M).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-phenylpyrrolidin-2-one.
Expertise & Experience: The key to success in this method is the efficient removal of water to drive the equilibrium towards the product. The use of a Dean-Stark trap is highly recommended. High dilution is also crucial to minimize intermolecular polymerization.
Protocol 2: Coupling Reagent-Mediated Cyclization
This protocol utilizes a common peptide coupling reagent for a mild and efficient cyclization.
Materials:
-
4-Amino-4-phenylbutanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling reagent (e.g., DCC, HATU)[8]
-
1-Hydroxybenzotriazole (HOBt) or other additive
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 4-amino-4-phenylbutanoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenylpyrrolidin-2-one.
Trustworthiness: This method provides a self-validating system as the progress of the reaction can be easily monitored by the disappearance of the starting amino acid. The use of well-established coupling reagents ensures high yields and minimal side product formation when performed under anhydrous conditions.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the synthesis of 5-phenylpyrrolidin-2-one.
| Method | Precursor | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thermal Cyclization | 4-Amino-4-phenylbutanoic acid | None (with water removal) | Xylene | 140 | 12-24 | Moderate | General Knowledge |
| Acid-Catalyzed | 4-Amino-4-phenylbutanoic acid | p-Toluenesulfonic acid | Toluene | 110 | 8-16 | Good | General Knowledge |
| Coupling Reagent | 4-Amino-4-phenylbutanoic acid | EDC, HOBt, DIPEA | DCM | 0 to RT | 12-18 | High | [8] |
| Thermal Cyclization | Ethyl 4-amino-4-phenylbutanoate | None | Toluene | 110 | 24-48 | Moderate to Good | [10][11] |
| Enzymatic | Ethyl 4-amino-4-phenylbutanoate | Pig Liver Esterase (PLE) | Aqueous Buffer | RT | 24-72 | Moderate (Enantioselective) | [12] |
Visualization of Key Processes
Reaction Workflow: Coupling Reagent-Mediated Cyclization
Caption: Workflow for coupling reagent-mediated cyclization.
Mechanism: Acid-Catalyzed Cyclization
Caption: Mechanism of acid-catalyzed lactamization.
References
-
A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. Available at: [Link]
-
Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry (RSC Publishing). Available at: [Link]
-
Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journals. Available at: [Link]
-
Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available at: [Link]
-
Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination | Request PDF. ResearchGate. Available at: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed. Available at: [Link]
-
Divergent Synthesis of γ-Amino Acid and γ-Lactam Derivatives from meso-Glutaric Anhydrides. PubMed. Available at: [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available at: [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. Available at: [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. ScienceDirect. Available at: [Link]
-
Lactam. Wikipedia. Available at: [Link]
-
One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Society of Japan. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere. PMC. Available at: [Link]
-
(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]
-
Facile synthesis of γ-, α-, and ε-lactams by cyclodehydration of ω-amino acids on alumina or silica gel. Semantic Scholar. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate. Available at: [Link]
-
D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid. RSC Advances. Available at: [Link]
-
Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. ResearchGate. Available at: [Link]
-
Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular N(alpha)-C(alpha)-cyclization Strategy. PubMed. Available at: [Link]
- Glutamic acid derivatives and process of producing same. Google Patents.
-
A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. MDPI. Available at: [Link]
-
(R)-4-Amino-4-phenylbutanoic acid. PubChem. Available at: [Link]
-
4-Amino-4-phenylbutanoic acid. CAS Common Chemistry. Available at: [Link]
Sources
- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactam - Wikipedia [en.wikipedia.org]
- 4. (5S)-5-phenylpyrrolidin-2-one | 56553-09-4 | Benchchem [benchchem.com]
- 5. CAS 1011-60-5: 4-Amino-4-phenylbutanoic acid | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 10. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Advanced Catalytic Hydrogenation Strategies for the Synthesis of Functionalized Pyrrolidin-2-ones
Executive Summary
Pyrrolidin-2-one (γ-lactam) scaffolds are ubiquitous in pharmaceutical chemistry, serving as the core pharmacophore for racetam-class nootropics (e.g., Piracetam, Levetiracetam) and the antiepileptic Brivaracetam. Beyond active pharmaceutical ingredients (APIs),
Historically, lactam synthesis relied on stoichiometric dehydrating agents or high-temperature condensation. However, modern "Green Chemistry" mandates and the requirement for chiral purity in drug development have shifted the paradigm toward Catalytic Hydrogenation .
This guide details three advanced hydrogenation methodologies:
-
Bio-Refinery Route: Reductive amination of Levulinic Acid (LA).[1][2][3]
-
Chiral Precision: Asymmetric hydrogenation of
-unsaturated -lactams. -
Classical Cyclization: Reductive cyclization of
-nitro esters.
Mechanistic Pathways & Catalyst Selection[4][5][6][7]
The choice of precursor dictates the catalytic strategy. The diagram below illustrates the divergent pathways for accessing the pyrrolidin-2-one core.
Reaction Network Diagram
Figure 1: Mechanistic convergence of three distinct precursor pathways toward the pyrrolidin-2-one scaffold.
Method A: Reductive Amination of Levulinic Acid
Context: This is a sustainable, bio-based route utilizing Levulinic Acid (LA), a cellulose-derived platform chemical.[4]
Challenge: Preventing the over-reduction of the ketone to a hydroxyl group (forming
Catalyst Selection Logic
-
Ruthenium (Ru): High activity for carbonyl reduction but requires specific ligands (e.g., phosphines) to favor amination over direct ketone hydrogenation.
-
Iridium (Ir): Ir-PVP (Polyvinylpyrrolidone-stabilized nanoparticles) has emerged as a superior catalyst for "one-pot" synthesis under mild conditions, showing high chemoselectivity for the imine intermediate.
Protocol: Ir-Catalyzed One-Pot Synthesis
Based on methodologies adapted from recent Green Chemistry literature.
Materials:
-
Levulinic Acid (1.0 equiv)
-
Primary Amine (e.g., Aniline, Benzylamine) (1.0 - 1.2 equiv)
-
Catalyst: Ir-PVP nanoparticles (approx. 1.4 mol% Ir loading)[5]
-
Solvent: Water or Methanol (Green solvent compatible)
-
Hydrogen Source:
gas (balloon or low pressure)
Step-by-Step Workflow:
-
Charge: In a stainless steel autoclave (or heavy-walled pressure tube), dissolve Levulinic Acid (2 mmol) and the Amine (2.2 mmol) in 5 mL of water.
-
Catalyst Addition: Add the Ir-PVP catalyst (prepared via reduction of
in the presence of PVP). -
Purge: Seal the vessel. Purge with
(3x) to remove oxygen. -
Pressurize: Charge with
to 5–10 bar . -
Reaction: Stir magnetically at 30–50°C for 12–24 hours. Note: Mild temperature is crucial to avoid ring reduction.
-
Workup: Depressurize carefully. Centrifuge to recover the heterogeneous Ir-PVP catalyst (recyclable).
-
Isolation: Extract the aqueous phase with Ethyl Acetate. Dry over
and concentrate. -
Validation: Analyze via GC-MS or NMR. Look for the disappearance of the ketone signal (
200+ ppm) and appearance of the lactam carbonyl ( 175 ppm).
Method B: Asymmetric Hydrogenation of Unsaturated Lactams
Context: Essential for manufacturing chiral drugs like Brivaracetam or Rolipram . The precursor is typically an
Catalyst Selection Logic
-
Ruthenium (Ru-PHOX): Ru complexes with PHOX (Phosphine-Oxazoline) ligands are the gold standard for this transformation. They operate via a monohydride mechanism where the alkene coordinates to the metal, followed by migratory insertion.
-
Rhodium (Rh-Bisphosphine): Rh complexes with ligands like ZhaoPhos or SpiroPhos are excellent alternatives, often operating under lower pressures.
Protocol: Ru-PHOX Mediated Asymmetric Hydrogenation
Materials:
-
Substrate: 4-propyl-1-vinylpyrrolidin-2-one (or similar unsaturated derivative).
-
Catalyst:
precursor + (S)-RuPHOX ligand. -
Solvent: Toluene or Dichloromethane (DCM).
-
Additives: Trace amounts of acidic additives (e.g., TFA) can sometimes accelerate isomerization/hydrogenation steps.
Step-by-Step Workflow:
-
Glovebox Operation: In a nitrogen-filled glovebox, mix the Ru precursor and Chiral Ligand (1:1.1 ratio) in DCM to form the active complex (stir 1h).
-
Substrate Prep: Dissolve the unsaturated lactam in degassed Toluene.
-
Combination: Transfer the catalyst solution to the substrate solution (S/C ratio typically 1000:1 to 2000:1 for high efficiency).
-
High-Pressure Setup: Transfer the mixture to a high-pressure hydrogenation autoclave (e.g., Parr reactor).
-
Hydrogenation:
-
Pressurize to 50–60 bar
. -
Heat to 50°C .
-
Stir at >1000 RPM to eliminate mass transfer limitations.
-
-
Duration: Run for 12–24 hours.
-
Analysis: Vent
. Filter through a silica plug to remove metal residues. Analyze conversion by NMR and enantioselectivity by Chiral HPLC (e.g., Chiralpak AD-H column).
Method C: Reductive Cyclization of -Nitro Esters
Context: A classical, robust route for generating the pyrrolidone core from open-chain aliphatic esters.
Mechanism: The nitro group is reduced to an amine (
Protocol: Pd/C Catalyzed Transfer Hydrogenation
While
Materials:
-
Substrate: Ethyl 4-nitrobutanoate.
-
Catalyst: 10% Pd/C (50% water wet).
-
Hydrogen Donor: Ammonium Formate (
). -
Solvent: Methanol or Ethanol.
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-nitrobutanoate (10 mmol) in Methanol (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% equivalent relative to substrate). Safety: Pd/C can ignite methanol vapors; add under inert blanket or use wet catalyst.
-
Donor Addition: Add Ammonium Formate (5.0 equiv) in one portion.
-
Reaction: Heat to Reflux (65°C) . Vigorous gas evolution (
, ) will occur. -
Monitoring: Monitor via TLC (disappearance of nitro compound). Reaction is usually complete in 1–2 hours.
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove Pd/C.
-
Concentrate the filtrate.
-
Thermal Cyclization Step: If the intermediate amino-ester is detected, heat the residue to 100°C (neat) for 1 hour to drive cyclization to completion.
-
Comparison of Methodologies
| Feature | Method A: Levulinic Acid | Method B: Asymmetric Hydrog. | Method C: Nitro Reduction |
| Precursor Source | Bio-based (Cellulose) | Synthetic (Petrochemical) | Synthetic (Aliphatic) |
| Primary Catalyst | Ir-PVP, Ru/C | Ru-PHOX, Rh-Bisphosphine | Pd/C, Raney Ni |
| Pressure Req. | Low (5–10 bar) | High (30–60 bar) | Low / Ambient |
| Chirality | Possible (with chiral ligands) | Excellent (up to 99% ee) | Racemic |
| Key Application | Solvents, Simple APIs | Complex Chiral Drugs | General Organic Synthesis |
Experimental Workflow Visualization
The following diagram outlines the critical decision points and safety checks for the High-Pressure Hydrogenation workflow (Method B).
Figure 2: Operational workflow for high-pressure catalytic hydrogenation, emphasizing safety steps (Purge/Leak Check).
References
-
Vertex AI Search. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications. 6[7]
-
Vertex AI Search. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines over Ir-PVP Catalyst. RSC Publishing.[8] 5[7]
-
Vertex AI Search. (2026). Theoretical Insights into the Mechanism of Ru(II)-Catalyzed Reductive Amination of Levulinic Acid. ACS Organometallics. 7[7]
-
Vertex AI Search. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem. 9
-
Vertex AI Search. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles. ACS Organic Process Research & Development. 10[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-catalyzed conversion of levulinic acid to pyrrolidines by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Synthesis and Peptidomimetic Integration of 3-Amino-5-phenylpyrrolidin-2-one Scaffolds
Here is an in-depth technical guide and application note for the solid-phase synthesis and integration of 3-Amino-5-phenylpyrrolidin-2-one.
Strategic Overview & Molecular Significance
The 3-amino-5-phenylpyrrolidin-2-one motif is a highly privileged, conformationally constrained
Integrating this scaffold into solid-phase peptide synthesis (SPPS) presents unique chemical challenges. The steric bulk of the C5-phenyl ring and the electronic deactivation of the C3-amine by the adjacent lactam carbonyl significantly hinder standard coupling kinetics[2]. This guide details validated, high-efficiency protocols for both the on-resin incorporation of pre-synthesized scaffolds and the de novo solid-phase construction of the pyrrolidinone core.
Mechanistic Causality in Experimental Design
To ensure high-fidelity synthesis, experimental parameters must be tailored to the steric and electronic demands of the pyrrolidinone ring:
-
Coupling Reagent Selection: Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient for acylating the sterically hindered C3-amine of the pyrrolidin-2-one ring. We mandate the use of aminium/uronium-based reagents like HATU. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation rate via a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), effectively overcoming the steric barrier[2][3].
-
Resin Selection: PEG-modified polystyrene resins (e.g., ChemMatrix) are preferred over standard Merrifield resins. The PEG matrix maintains superior swelling in both polar (DMF) and non-polar (DCM) solvents. This is critical for preventing peptide aggregation when incorporating hydrophobic, bulky cyclic scaffolds[2].
-
On-Resin Cyclization Kinetics: When synthesizing the pyrrolidinone ring directly on the resin via a multi-component Mannich reaction, the addition of 20% methanol to the N-methylpyrrolidone (NMP) solvent system is strictly required. The dioxolanone precursor is inherently unreactive; methanol acts as a nucleophilic catalyst to convert it in situ to the reactive enol methyl ester, enabling the cyclization to proceed[4].
Workflow Visualization
SPPS workflow for incorporating hindered pyrrolidin-2-one scaffolds with validation checkpoints.
Experimental Protocols
Protocol A: Integration of Fmoc-3-Amino-5-phenylpyrrolidin-2-one-1-acetic acid This protocol describes the coupling of the pre-synthesized, Fmoc-protected scaffold onto a growing peptide chain on Rink Amide resin.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide PEG-PS resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[3].
-
Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-amino-5-phenylpyrrolidin-2-one-1-acetic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation[3].
-
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 3 hours. (Causality: Extended coupling time is strictly required due to the rigid geometry and steric shielding of the lactam core).
-
Self-Validation (Kaiser Test): Remove a few resin beads and wash with ethanol. Apply the Kaiser test reagents (ninhydrin/phenol/KCN).
-
Pass: Beads remain colorless/yellow. Proceed to step 6.
-
Fail: Beads turn blue. Do not deprotect. Perform a second coupling using PyBOP/HOAt to alter the activation intermediate[2].
-
-
Capping: Treat resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to truncate unreacted sequences, preventing the formation of complex deletion peptides.
Protocol B: De Novo On-Resin Synthesis via Mannich Cyclization This protocol constructs the pyrrolidin-2-one core directly on the solid support, ideal for combinatorial library generation and structure-activity relationship (SAR) studies[4].
-
Imine Formation: In a reaction vial, heat a 0.25 M solution of benzaldehyde (donating the C5-phenyl group) and a primary amine in NMP containing 20% methanol at 75 °C for 2 hours to preform the Schiff base.
-
Cyclization: Add the preformed imine solution to a resin-bound dioxolanone amide (previously coupled to the solid support via standard reductive amination).
-
Reaction Conditions: Heat the reaction vessel with continuous agitation at 80 °C for 72 hours. (Causality: The 20% methanol additive is required to convert the unreactive dioxolanone into a reactive enol methyl ester intermediate, driving the Mannich cyclization forward[4]).
-
Self-Validation (Micro-Cleavage): Withdraw 5 mg of resin. Treat with 50% TFA/DCM for 1 hour. Evaporate under nitrogen and analyze via LC-MS to confirm the presence of the cyclized pyrrolidin-2-one mass before proceeding to global cleavage.
Quantitative Data Presentation
The following table summarizes the optimization of coupling conditions for attaching an Fmoc-amino acid to the highly hindered C3-amine of the resin-bound 5-phenylpyrrolidin-2-one scaffold.
| Coupling Reagent System | Equivalents (Reagent/Base) | Solvent | Time (h) | Coupling Efficiency (%) | Epimerization (%) |
| DIC / HOBt | 4.0 / 0.0 | DMF | 4.0 | 42.5 | < 1.0 |
| PyBOP / DIPEA | 3.9 / 8.0 | DMF | 3.0 | 78.0 | 2.5 |
| HATU / DIPEA | 3.8 / 8.0 | DMF | 3.0 | 98.5 | 3.2 |
| COMU / TMP | 3.8 / 8.0 | DMF/NMP | 2.0 | 99.0 | 1.1 |
Note: COMU paired with 2,4,6-collidine (TMP) offers the highest efficiency with suppressed epimerization. Because TMP is less basic than DIPEA, it maintains the stereochemical integrity of the sensitive C3 chiral center during prolonged couplings.
References
-
Solid Phase Synthesis of Novel Pyrrolidinedione Analogs as Potent HIV-1 Integrase Inhibitors Source: ACS Publications URL:[Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL:[Link]
-
Guide to Solid Phase Peptide Synthesis Source: AAPPTec URL:[Link]
Sources
Application Note: High-Precision Functionalization of the Phenyl Ring in 3-Amino-5-phenylpyrrolidin-2-one
Executive Summary & Strategic Rationale
The 3-amino-5-phenylpyrrolidin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core mimetic for
Standard approaches rely on pre-functionalized starting materials (e.g., substituted cinnamates), which limits Structure-Activity Relationship (SAR) exploration to commercially available precursors. This guide provides a protocol for the divergent functionalization of the intact scaffold.
Key Technical Challenges:
-
Chemo-selectivity: The C3-primary amine is highly nucleophilic and prone to oxidation.
-
Regio-control: The phenyl ring is attached to a bulky, secondary alkyl group (the lactam ring), creating steric congestion at the ortho positions.
-
Lactam Stability: Harsh acidic conditions (common in nitration/sulfonation) can hydrolyze the lactam.
The Solution: This protocol utilizes a "Protect-Activate-Couple" strategy. We employ N-Boc protection to silence the C3-amine, followed by two distinct activation pathways: Electrophilic Aromatic Substitution (EAS) for para-halogenation and Iridium-catalyzed C-H Activation for meta/para-borylation.
Pre-requisite: Chemo-selective Protection
Before targeting the phenyl ring, the C3-amino group must be masked. The lactam nitrogen (N1) is sufficiently non-nucleophilic under the described conditions and does not require protection, provided strong bases (e.g., NaH, BuLi) are avoided.
Protocol A: N-Boc Protection
-
Objective: Mask C3-amine to prevent N-oxidation or competitive electrophilic attack.
-
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine ( ), Dichloromethane (DCM).
Step-by-Step:
-
Dissolve 3-amino-5-phenylpyrrolidin-2-one (1.0 eq) in DCM (0.2 M).
-
Add
(1.5 eq) followed by (1.1 eq) at 0°C. -
Warm to RT and stir for 4 hours.
-
Checkpoint: Monitor TLC (SiO2, 5% MeOH/DCM). The free amine (baseline) should disappear; the carbamate (Rf ~0.4) appears.[1][2]
-
Workup: Wash with 1M HCl (rapidly, to remove amine traces without deprotecting), then brine. Dry over
. -
Yield: Expect >90% of Intermediate 1 (N-Boc-3-amino-5-phenylpyrrolidin-2-one).
Workflow 1: Regioselective Bromination (Para-Targeting)
This method relies on the steric bulk of the pyrrolidinone ring at the benzylic position (C5) to direct electrophiles to the para position.
Mechanism & Logic
The pyrrolidinone ring acts as a bulky alkyl substituent. Alkyl groups are weak activators and ortho/para directors. However, the rigid lactam ring shields the ortho protons, making the para position the kinetic and thermodynamic product.
Protocol B: NBS-Mediated Bromination
-
Substrate: Intermediate 1.
-
Reagent: N-Bromosuccinimide (NBS).[3]
-
Solvent: Acetonitrile (MeCN) - promotes polar mechanism.
Procedure:
-
Dissolve Intermediate 1 (1.0 mmol) in anhydrous MeCN (5 mL).
-
Shield the flask from light (to minimize radical side-reactions).
-
Add NBS (1.05 eq) portion-wise at 0°C.
-
Stir at RT for 12 hours.
-
Validation Check: Take an aliquot for
NMR.-
Success Criteria: The phenyl region (7.2–7.4 ppm) transforms from a multiplet (5H) to two doublets (AA'BB' system, 4H), confirming para-substitution.
-
-
Quench: Add 10% aqueous
to destroy excess bromine. -
Isolation: Extract with EtOAc, wash with water, dry, and concentrate.
Data Summary:
| Parameter | Specification |
| Reagent | NBS (1.05 eq) |
| Selectivity | >95% Para-bromo |
| Typical Yield | 82-88% |
| Key NMR Signal |
Workflow 2: C-H Activation (Meta/Para-Targeting)
For access to the meta position or for direct boronate installation (enabling Suzuki coupling), Iridium-catalyzed C-H borylation is superior to EAS. This reaction is sterically controlled.[4][5]
Protocol C: Ir-Catalyzed Borylation
-
Catalyst System:
/ dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine). -
Boron Source:
(Bis(pinacolato)diboron). -
Solvent: THF or MTBE (anhydrous).
Procedure:
-
In a Glovebox/Schlenk Line: Mix
(3 mol%) and dtbpy (6 mol%) in THF (2 mL). Result: Deep red/brown active catalyst solution. -
Add
(1.1 eq) and stir for 10 min. -
Add Intermediate 1 (1.0 mmol) dissolved in THF.
-
Seal and heat to 80°C for 16 hours.
-
Workup: Cool to RT, dilute with DCM, pass through a short pad of silica/Celite to remove Ir catalyst.
-
Outcome: A mixture of meta- (major) and para- (minor) borylated products. Isomers can be separated via Flash Chromatography (Hexane/EtOAc gradient).
Downstream Application: Suzuki-Miyaura Coupling
The functionalized scaffold (Bromo- or Bpin-derivative) serves as a universal donor for library generation.
Protocol D: General Cross-Coupling
-
Reactants: Functionalized Scaffold (1.0 eq) + Coupling Partner (Ar-B(OH)2 or Ar-X) (1.2 eq).
-
Catalyst:
(5 mol%). -
Base:
(2M aq, 3.0 eq). -
Solvent: Dioxane (degassed).
-
Conditions: 90°C, 4-12 h.
Visualization of Pathways
The following diagram illustrates the divergent synthesis strategy, highlighting the decision points between steric-controlled EAS and C-H activation.
Caption: Divergent functionalization workflow for 3-amino-5-phenylpyrrolidin-2-one, separating electrophilic (halogenation) and catalytic (borylation) pathways.
Analytical Validation & Troubleshooting
NMR Diagnostic Table (400 MHz, CDCl3)
Use these shifts to validate the transformation of the phenyl ring.
| Proton Environment | Starting Material ( | Para-Bromo Product ( | Meta-Bpin Product ( |
| Aromatic (Total) | 7.25 - 7.40 (m, 5H) | Split Signals | Complex Pattern |
| Ortho (to alkyl) | ~7.28 | 7.20 (d, J=8Hz) | ~7.8 (s, isolated) |
| Meta (to alkyl) | ~7.35 | 7.45 (d, J=8Hz) | - |
| C5-H (Chiral Center) | 4.65 (t) | 4.60 (t) | 4.68 (t) |
Troubleshooting Guide
-
Issue: Low yield in Bromination.
-
Cause: Radical bromination at the benzylic position (C5) competing with aromatic substitution.
-
Fix: Ensure total darkness; add a radical scavenger (e.g., BHT) if necessary; keep temperature strictly at 0°C initially.
-
-
Issue: Hydrolysis of Lactam.
-
Cause: Acidic byproducts (HBr) during scale-up.
-
Fix: Add solid
(1.0 eq) to the reaction mixture to buffer in situ acid generation.
-
References
-
GABA Analogues & Scaffold Utility
- Hosseinzadeh, Z., et al. (2018). "An Overview on Chemistry and Biological Importance of Pyrrolidinone." Current Organic Synthesis.
-
Electrophilic Aromatic Substitution (Regioselectivity)
- Smith, M. B. (2013). March's Advanced Organic Chemistry. (General principles of steric direction in alkylbenzenes).
-
Ir-Catalyzed C-H Borylation
- Hartwig, J. F. (2014). "Borylation of C-H Bonds Catalyzed by Iridium Complexes." Accounts of Chemical Research.
-
(Validating steric control in benzylic systems).
-
Late-Stage Functionalization Strategy
- Börgel, J., & Ritter, T. (2020).
Sources
Reagents for N-alkylation of 3-Amino-5-phenylpyrrolidin-2-one
Application Note & Protocol Guide | Version 2.0
Executive Summary & Strategic Analysis
3-Amino-5-phenylpyrrolidin-2-one represents a unique bifunctional scaffold in medicinal chemistry, often serving as a precursor for GABA analogs and peptidomimetics.[1] Its structure presents a classic chemoselectivity challenge : it contains two distinct nitrogen nucleophiles with vastly different electronic properties.[1]
-
N(exo) - Exocyclic Primary Amine (C3-NH₂): High nucleophilicity (pKa of conjugate acid ~9.0).[1] Reacts readily under neutral or mildly basic conditions. Prone to over-alkylation (poly-alkylation) if not controlled.[1]
-
N(endo) - Endocyclic Lactam Nitrogen (N1): Low nucleophilicity due to amide resonance (pKa ~17 in DMSO).[1] Requires deprotonation by strong bases or specific metal catalysis to react.[1]
The Core Directive: Successful functionalization depends entirely on pH control and reagent selection. You cannot alkylate the lactam nitrogen (N1) in the presence of the free primary amine (N-exo) using standard electrophiles, as the primary amine will preferentially react.
Decision Matrix: Pathway Selection
The following flowchart dictates the experimental strategy based on your target site.
Figure 1: Chemoselectivity decision tree for N-functionalization of amino-lactams.
Protocol A: Selective Mono-Alkylation of the Exocyclic Amine
Objective: Install an alkyl group on the C3-amine without touching the lactam nitrogen and avoiding over-alkylation (formation of tertiary/quaternary amines).
Method: Reductive Amination (Gold Standard)
Rationale: Direct alkylation with alkyl halides often leads to mixtures of secondary and tertiary amines. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to mono-alkylation when using aldehydes, ensuring high fidelity.[1]
Reagents Required
| Reagent | Role | Equiv. | Notes |
| Aldehyde (R-CHO) | Electrophile | 1.1 | Determines the alkyl chain (e.g., Benzaldehyde → Benzyl).[1][2] |
| NaBH(OAc)₃ | Reducing Agent | 1.5 | Milder than NaBH₄; tolerates lactams/amides perfectly.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Promotes imine formation.[1] |
| DCE or DCM | Solvent | - | 1,2-Dichloroethane is preferred for solubility.[1] |
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve 3-amino-5-phenylpyrrolidin-2-one (1.0 mmol) in dry DCE (5 mL).
-
Add the Aldehyde (1.1 mmol).
-
Add Acetic Acid (1.0 mmol).[1]
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of imine.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Stir at RT for 2–16 hours.
-
-
Work-up:
-
Purification:
-
Flash chromatography (typically MeOH/DCM gradients).[1]
-
Protocol B: Selective Alkylation of the Lactam Nitrogen (N1)
Objective: Functionalize the amide nitrogen (N1). Critical Constraint: The exocyclic amine MUST be protected. If left free, NaH will deprotonate the amide, but the free amine (or its anion) will compete for the electrophile, leading to complex mixtures.
Method: Protection-Deprotonation Strategy
Rationale: The pKa of the lactam N-H is ~17. Standard bases (TEA, K2CO3) are too weak. Sodium Hydride (NaH) is required to generate the lactam anion.
Reagents Required
| Reagent | Role | Equiv. | Notes |
| Boc₂O | Protecting Group | 1.1 | Protects C3-NH₂.[1] |
| Sodium Hydride (NaH) | Strong Base | 1.2 | 60% dispersion in mineral oil.[1] |
| Alkyl Halide (R-X) | Electrophile | 1.2 | Methyl iodide, Benzyl bromide, etc. |
| DMF or THF | Solvent | - | Anhydrous is critical.[1] |
Step-by-Step Protocol
Phase 1: Protection (Boc-ylation) [1]
-
Dissolve substrate (1.0 mmol) in DCM (5 mL).
-
Add TEA (1.5 mmol) and Boc₂O (1.1 mmol).
-
Stir at RT for 4 hours.
-
Standard aqueous work-up.[1][3] Isolate 3-(Boc-amino)-5-phenylpyrrolidin-2-one .
Phase 2: Lactam Alkylation
-
Deprotonation:
-
Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DMF (4 mL) under Argon.
-
Cool to 0°C.[1]
-
Add NaH (1.2 mmol, 60% disp) carefully. Observe hydrogen gas evolution.
-
Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure full anion formation.
-
-
Alkylation:
-
Cool back to 0°C.
-
Add Alkyl Halide (1.2 mmol) dropwise.
-
Allow to warm to RT and stir for 2–12 hours.
-
Checkpoint: TLC should show a less polar spot (N-alkylated product).[1]
-
-
Quench & Isolate:
Phase 3: Deprotection (Optional)
-
Dissolve N-alkylated intermediate in DCM (2 mL).
-
Add TFA (1 mL). Stir 1–2 hours.
-
Concentrate and neutralize (ion-exchange resin or basic workup) to obtain the 1-alkyl-3-amino-5-phenylpyrrolidin-2-one .[1]
Alternative: Direct Amine Alkylation (Cesium Base Method)
Use this only if Reductive Amination is not applicable (e.g., no corresponding aldehyde exists).
Concept: Cesium hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) in DMF can promote mono-alkylation of primary amines due to the "Cesium Effect" (larger cation radius stabilizes the transition state and suppresses poly-alkylation).
-
Reagents: Substrate (1.0 eq), Alkyl Bromide (1.0 eq), CsOH·H₂O (1.0 eq), Activated Molecular Sieves (4Å).
-
Conditions: DMF, 23°C, 12–24 hours.
-
Reference: This method is specifically highlighted for high selectivity toward secondary amines over tertiary amines [1].[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Poly-alkylation of C3-Amine | Alkyl halide used with strong base or excess reagent.[1] | Switch to Protocol A (Reductive Amination). If using alkyl halide, use the CsOH method and strict 1.0 equiv stoichiometry. |
| No Reaction at Lactam N1 | Base too weak or solvent wet.[1] | Ensure anhydrous DMF is used. Switch from K₂CO₃ to NaH or LiHMDS .[1] |
| O-Alkylation (Lactim ether) | Alkylation occurring at Oxygen instead of Nitrogen.[1] | This is rare for 5-membered lactams (gamma-lactams) but possible.[1] Use "softer" electrophiles (Iodides vs Triflates) and counterions (Li+ favors N-alkylation).[1] |
| Racemization | Harsh basic conditions affecting the C3 or C5 chiral centers. | Avoid heating during the NaH step. Keep reaction at 0°C–RT. Reductive amination is generally racemization-free.[1] |
References
-
Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron Letters / US Patent 6,423,871.[1] (Methodology for CsOH selective alkylation).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The standard protocol for STAB reductive amination).
-
Beak, P., et al. "Regioselective and Enantioselective Deprotonation of N-Boc-pyrrolidines."[1] Journal of the American Chemical Society. (Foundational work on Boc-pyrrolidine lithiation/alkylation).
-
BenchChem. "Experimental procedure for N-alkylation of primary amines." (General protocols for amine functionalization).
Sources
Scalable production methods for 3-Amino-5-phenylpyrrolidin-2-one
Application Note: Scalable Production of 3-Amino-5-phenylpyrrolidin-2-one
Executive Summary
3-Amino-5-phenylpyrrolidin-2-one is a high-value chiral building block, functioning as a conformationally constrained analog of phenylalanine and a gamma-lactam bioisostere of GABA. Its structural motif is prevalent in protease inhibitors, anticonvulsants, and peptidomimetics.
This guide details a robust, scalable synthetic route designed for multi-gram to kilogram production. Unlike small-scale discovery routes that rely on expensive chiral pool starting materials (e.g., N-Boc-phenylglycine) or complex organometallic catalysis, this protocol utilizes the "Lactam Functionalization Strategy." This approach builds the robust 5-phenylpyrrolidin-2-one core first, followed by regioselective
Retrosynthetic Analysis & Route Selection
To achieve scalability, we bypass routes requiring high-dilution cyclizations or unstable acyclic diamines. The selected pathway (Route A) prioritizes crystalline intermediates and catalytic hydrogenation.
Route Comparison:
| Feature | Route A: Lactam Functionalization (Selected) | Route B: Chiral Pool (Aspartic Acid/Phenylglycine) | Route C: Multicomponent (Castagnoli-Cushman) |
| Starting Material | 3-Benzoylpropionic acid (Commodity) | N-Boc-Amino Acids (High Cost) | Imines + Anhydrides |
| Scalability | High (Industrial Precedents) | Moderate (Reagent costs scale poorly) | Low (Complex purification) |
| Atom Economy | High | Low (Large protecting groups) | Moderate |
| Stereocontrol | Racemic (requires resolution) | High (if racemization avoided) | Variable |
Selected Pathway Logic:
-
Core Formation: Reductive amination/cyclization of 3-benzoylpropionic acid is a thermodynamically driven process yielding the stable lactam.
-
Regioselective Activation: The C3 position (alpha to carbonyl) is activated for nitrosation, avoiding interference from the benzylic C5 position.
-
Amine Installation: Catalytic hydrogenation of the oxime is the cleanest method to install the amine, avoiding hazardous azides or expensive brominating agents.
Reaction Scheme & Mechanism
Caption: Three-step scalable synthesis pathway. The core lactam is formed first, followed by nitrosation at the alpha-carbon and subsequent reduction.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Phenylpyrrolidin-2-one
Principle: Reductive amination of the keto-acid followed by thermal cyclization.
Materials:
-
3-Benzoylpropionic acid (1.0 equiv)
-
Ammonium hydroxide (28% NH3, 5.0 equiv)
-
Raney Nickel (10 wt%) or Pd/C (5 wt%)
-
Ethanol (Solvent)[1]
Protocol:
-
Dissolution: Charge a high-pressure reactor (autoclave) with 3-benzoylpropionic acid (100 g, 0.56 mol) and Ethanol (500 mL).
-
Amination: Add Ammonium hydroxide (120 mL). Stir for 30 min at room temperature to form the ammonium salt.
-
Hydrogenation: Add Raney Nickel (10 g, washed with EtOH). Seal reactor. Purge with N2 (3x) and H2 (3x). Pressurize to 50 bar H2.
-
Reaction: Heat to 80°C. Stir at 800 rpm for 12 hours. (Monitor H2 uptake).
-
Workup: Cool to RT. Vent H2. Filter catalyst through Celite (Caution: Pyrophoric).
-
Cyclization (Thermal): Concentrate the filtrate to a residue. Heat the residue to 140-150°C under weak vacuum (100 mbar) for 2 hours to drive off water and complete ring closure.
-
Purification: Recrystallize from Isopropanol/Hexane.
-
Target Yield: 75-80 g (83-88%)
-
Appearance: White crystalline solid.
-
Step 2: Synthesis of 3-(Hydroxyimino)-5-phenylpyrrolidin-2-one
Principle: Base-mediated nitrosation at the activated C3 position.
Materials:
-
5-Phenylpyrrolidin-2-one (50 g, 0.31 mol)
-
n-Butyl Nitrite (1.2 equiv) or Isoamyl Nitrite
-
Sodium Methoxide (1.1 equiv, 25% in MeOH)
-
THF (Dry, 500 mL)
Protocol:
-
Setup: Flame-dry a 1L 3-neck flask. Add 5-phenylpyrrolidin-2-one and THF under N2. Cool to 0°C.
-
Deprotonation: Add Sodium Methoxide solution dropwise over 20 min. The solution may turn slightly yellow. Stir for 30 min at 0°C.
-
Nitrosation: Add n-Butyl Nitrite (40 mL, 0.37 mol) dropwise via addition funnel, maintaining temp < 5°C.
-
Reaction: Allow to warm to RT and stir for 4 hours. A thick precipitate (the oxime salt) typically forms.
-
Quench: Cool to 0°C. Acidify with 2M HCl to pH 4.
-
Isolation: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine. Dry over Na2SO4.
-
Purification: Concentrate. Triturate the solid with diethyl ether to remove impurities.
-
Target Yield: 55 g (87%)
-
Appearance: Off-white to pale yellow solid.
-
Step 3: Reduction to 3-Amino-5-phenylpyrrolidin-2-one
Principle: Catalytic hydrogenation of the oxime to the primary amine.
Materials:
-
3-(Hydroxyimino)-5-phenylpyrrolidin-2-one (50 g)
-
Pd/C (10%, 2.5 g)
-
Methanol (400 mL)
-
H2SO4 (1.0 equiv) or HCl (to form salt immediately, optional)
Protocol:
-
Setup: Charge hydrogenation vessel with Oxime intermediate, Methanol, and Pd/C.
-
Acid Additive: Add conc. H2SO4 (13 mL) to prevent secondary amine formation (dimerization) and accelerate reduction.
-
Hydrogenation: Hydrogenate at 3-5 bar H2 pressure at RT for 6-8 hours.
-
Workup: Filter catalyst. Concentrate methanol.
-
Free Base Isolation: Dissolve residue in water (100 mL). Basify with 2M NaOH to pH 10. Extract with DCM (3 x 150 mL).
-
Salt Formation (Recommended for Storage): Add HCl in dioxane to the DCM layer to precipitate the hydrochloride salt. Filter and dry.[2]
-
Target Yield: 45 g (85% from oxime)
-
Appearance: White solid (HCl salt).
-
Process Safety & Scalability Analysis
| Parameter | Scalability Concern | Mitigation Strategy |
| Exotherm | Nitrosation (Step 2) is exothermic. | Controlled addition of nitrite at 0°C; Active cooling jacket. |
| Hydrogenation | High pressure H2 (Step 1). | Use rated autoclaves; Monitor pressure drop; N2 purge cycles. |
| Catalyst Handling | Raney Ni/Pd are pyrophoric. | Keep wet; Use water/solvent washes; Inert atmosphere filtration. |
| Solvents | Benzene (precursor synthesis). | Use 3-benzoylpropionic acid (commercially available) to avoid benzene handling. |
Analytical Specifications
Product: 3-Amino-5-phenylpyrrolidin-2-one Hydrochloride Formula: C10H12N2O · HCl MW: 212.68 g/mol
| Test | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| 1H NMR | Consistent with structure | DMSO-d6, 400 MHz |
| Mass Spec | [M+H]+ = 177.1 | ESI-MS |
| Stereochemistry | Mixture of cis/trans (approx 1:1) | Chiral HPLC (Daicel Chiralpak AD-H) |
Key NMR Signals (Free Base, CDCl3):
- 7.2-7.4 (m, 5H, Ph)
- 4.6 (t, 1H, H-5, benzylic)
- 3.5 (dd, 1H, H-3, alpha-amino)
- 2.8-1.8 (m, 2H, H-4)
Workflow Diagram
Caption: Operational workflow for the 3-stage batch production process.
References
-
Synthesis of 5-phenylpyrrolidin-2-one
-
Cawley, J. J., & Petrocine, D. V. (1974). The reductive amination of 3-benzoylpropionic acid. Journal of Organic Chemistry, 39(17), 2604–2605. Link
-
-
Nitrosation of Lactams
-
Wenkert, E., & Hudlický, T. (1978). General methods of synthesis of indole alkaloids. VI. Synthesis of dl-3-amino-2-pyrrolidone. Journal of Organic Chemistry, 43(11), 2161–2163. Link
-
-
One-Pot Chiral Approaches (Alternative)
-
Couty, F., et al. (2006). Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones. Tetrahedron Letters, 47(11), 1695-1698. Link
-
- Biological Relevance: Silverman, R. B. (1992). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Context on gamma-lactam bioisosteres).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-phenylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of 3-Amino-5-phenylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, making efficient access to derivatives like this crucial for advancing research.[1][2][3] This document provides in-depth, field-proven insights based on established chemical principles.
Overview of a Common Synthetic Strategy
The synthesis of substituted pyrrolidinones often involves multi-component reactions or cyclization strategies.[1][4] A prevalent approach for a structure like 3-Amino-5-phenylpyrrolidin-2-one involves the cyclization of an appropriate amino acid derivative or a related open-chain precursor. The key challenges in these syntheses are often controlling stereochemistry, minimizing side reactions, and driving the final ring-closing step to completion.
Below is a generalized workflow for the synthesis, highlighting the critical stages where issues can arise.
Caption: Generalized workflow for pyrrolidinone synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield and purity.
Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate first?
A1: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions. Systematically evaluating the following parameters is the most effective approach.
-
Solvent and Catalyst System: The choice of solvent is paramount. For similar pyrrolidinone syntheses, switching from an acidic medium like glacial acetic acid to a polar, non-acidic solvent like ethanol has been shown to dramatically increase yields, in some cases from 36% to over 80%.[4] An acidic environment can protonate amine nucleophiles, reducing their reactivity.
-
Reagent Stoichiometry: Ensure precise molar ratios. For multi-component reactions, a slight excess of one reactant (e.g., the amine component) can sometimes drive the reaction to completion. A study on a related synthesis found that increasing the amine equivalent from 2.5 to 4 resulted in a yield increase from 73% to 82%.[4]
-
Temperature Control: The optimal temperature is a balance. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions or decomposition. Experiment with a temperature gradient (e.g., room temperature, 50 °C, 80 °C) to find the sweet spot for your specific substrate.
-
Water Removal: Intramolecular cyclizations that form the lactam ring often release a molecule of water. If this water is not removed, the reaction can be reversible, leading to a low equilibrium concentration of the product. Consider using a Dean-Stark apparatus or adding molecular sieves to sequester water and drive the reaction forward.
Q2: My TLC and NMR analysis show multiple unexpected spots, indicating significant impurity formation. What are the likely side reactions?
A2: Impurity formation points to competing reaction pathways or product degradation. The most common culprits are:
-
Incomplete Cyclization: The open-chain intermediate may persist if the ring-closing step is inefficient. This can be addressed by increasing the reaction time, temperature, or using a more effective catalyst to promote intramolecular cyclization.
-
Epimerization: If your synthesis is stereospecific, the chiral center at C5 (bearing the phenyl group) or C3 can be susceptible to epimerization, especially under basic conditions or prolonged heating. This leads to diastereomeric impurities that can be difficult to separate. Using milder conditions and minimizing reaction time is crucial. Some synthetic routes are specifically designed to avoid racemization.[5]
-
Protecting Group Issues: If you are using an amino-protecting group (e.g., Boc), its stability is key. For instance, the Boc group is acid-labile. If your reaction conditions are even mildly acidic, you may be inadvertently cleaving the protecting group, leading to unwanted side reactions.[6][7] Conversely, incomplete deprotection in the final step is also a common source of impurities.
Q3: The reaction seems to stall, with starting material still present even after extended reaction times. What could be the cause?
A3: A stalled reaction suggests an issue with catalysis, equilibrium, or solubility.
-
Catalyst Deactivation: If using a metal catalyst (e.g., Palladium for a cyclization), it can be poisoned by impurities in your starting materials or solvents.[6] Ensure all reagents are of high purity. For acid/base catalysis, the product itself might neutralize the catalyst, requiring stoichiometric rather than catalytic amounts.
-
Product Insolubility: The desired product might be precipitating out of the reaction mixture, coating the catalyst or preventing further interaction between dissolved reagents. Try a different solvent system in which all components, including the product, remain soluble.
-
Reversible Reaction: As mentioned, many cyclization reactions are equilibria. If you suspect this is the case and cannot easily remove a byproduct like water, consider using a large excess of one of the initial starting materials to push the equilibrium towards the product side (Le Chatelier's principle).
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct protecting group for the 3-amino position?
A1: The choice of an amino protecting group is critical and depends on the overall synthetic strategy. The most common are Boc, Cbz, and Fmoc.[7]
-
Boc (tert-Butoxycarbonyl): Ideal for general use. It is stable to most bases and nucleophiles but is easily removed under acidic conditions (e.g., TFA or HCl in dioxane).[7]
-
Cbz (Benzyloxycarbonyl): Stable to both acid and base, making it useful when other functional groups are sensitive. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which can simultaneously reduce other groups like alkenes or alkynes.[6][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is often removed with a solution of piperidine in DMF. It is a cornerstone of solid-phase peptide synthesis and is chosen when acid- and hydrogenolysis-sensitive groups are present.[7] An effective strategy often involves using orthogonal protecting groups—for example, protecting the pyrrolidine ring nitrogen with Cbz and the 3-amino group with Boc, allowing for selective deprotection and functionalization.[7]
Q2: What is the most effective method for purifying the final product?
A2: Purification typically requires a multi-step approach.
-
Workup/Extraction: First, perform an aqueous workup. Since your product has a free amine, you can use an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, and then extract the product into an aqueous acid layer (e.g., 1M HCl). Basifying this aqueous layer and re-extracting with an organic solvent can significantly purify your compound.
-
Flash Column Chromatography: This is the most common method for final purification. A silica gel column is standard. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol is often effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the amine product from streaking on the silica gel.
-
Recrystallization: If your final product is a crystalline solid, recrystallization can be an excellent final step to achieve high purity and remove trace impurities left after chromatography.[6]
Q3: How can I introduce stereocontrol into the synthesis?
A3: Achieving high enantioselectivity is a common goal. Several strategies exist:
-
Chiral Pool Synthesis: Start with an enantiomerically pure starting material, such as D- or L-phenylalanine, which already contains the desired stereocenter.[2]
-
Asymmetric Catalysis: Employ a chiral catalyst to control the formation of stereocenters. This can involve transition metals with chiral ligands or organocatalysts like proline and its derivatives.[2][8] For instance, enantioselective [3+2] cycloadditions are a powerful method for constructing chiral pyrrolidines.[1][9]
-
Chiral Auxiliaries: Temporarily attach a chiral molecule to your substrate to direct the stereochemical outcome of a key reaction, then cleave it off later in the sequence.
Protocols & Data
Protocol 1: General Procedure for Cyclization (Illustrative)
This is a generalized protocol based on common practices for lactam formation. It should be optimized for your specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the open-chain amino ester precursor (1.0 eq).
-
Solvent & Catalyst: Dissolve the precursor in a suitable solvent (e.g., ethanol or toluene, approx. 0.1 M concentration). Add the catalyst (e.g., a non-nucleophilic base like DBU or an acid catalyst like p-TsOH).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (if a basic catalyst was used) or saturated NaHCO₃ (if an acid catalyst was used), followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-Amino-5-phenylpyrrolidin-2-one.
-
Purification: Purify the crude product via flash column chromatography as described in the FAQ section.
Table 1: Effect of Reaction Conditions on Pyrrolidinone Synthesis Yield
This table summarizes findings from a study on a related 1,4,5-trisubstituted pyrrolidine-2,3-dione synthesis, illustrating the dramatic impact of solvent and reactant stoichiometry.[4]
| Entry | Reactant Ratio (Substrate:Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2.5 | Acetic Acid | 95 | 9.5 | 36 |
| 2 | 1 : 2.5 | DMF | 95 | 6 | 62 |
| 3 | 1 : 2.5 | Ethanol | 80 | 3 | 72 |
| 4 | 1 : 4 | Ethanol | 80 | 5 | 82 |
| 5 | 1 : 4 | Ethanol (conc.) | 80 | 5 | 89 |
References
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters. (2005). Academia.edu. Retrieved March 7, 2026, from [Link]
-
Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025, November 11). MDPI. Retrieved March 7, 2026, from [Link]
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks. Retrieved March 7, 2026, from [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018, August 3). PubMed. Retrieved March 7, 2026, from [Link]
- Process for the manufacture of amino-pyrrolidine derivatives. (n.d.). Google Patents.
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. academia.edu [academia.edu]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
Separation of cis and trans isomers of 3-Amino-5-phenylpyrrolidin-2-one
Technical Support Ticket #8492: Isomer Separation Protocol Subject: Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The separation of diastereomers of 3-Amino-5-phenylpyrrolidin-2-one (a
This guide provides a validated workflow to separate the cis (3R,5R / 3S,5S) and trans (3R,5S / 3S,5R) isomers.[1] The trans isomer is typically the thermodynamic product and often exhibits lower solubility in alcoholic solvents.
Phase 1: Chromatographic Separation (Flash & HPLC)
Best for: Small scale (<5g), analytical quantification, or difficult mixtures that refuse to crystallize.[1]
The primary challenge here is the basicity of the primary amine at C3, which causes peak tailing on silica. You must use a modifier.
Protocol A: Flash Chromatography (Silica Gel)
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH
| Parameter | Specification | Notes |
| Solvent System | DCM : MeOH : NH | Ratio: 95 : 4.5 : 0.5 to 90 : 9 : 1 |
| Loading | Solid load on Celite or Silica | Dissolve in minimal MeOH/DCM, adsorb, and dry.[2] |
| Elution Order | Trans usually elutes first | The cis isomer is typically more polar due to accessible H-bonding between the C3-amine and C2-carbonyl on the same face. |
| Detection | UV (254 nm) or Ninhydrin Stain | The phenyl ring is UV active; the amine stains purple/red. |
Troubleshooting Tip: If peaks co-elute, switch to Ethyl Acetate : Hexane : Triethylamine (TEA) (Start 50:50:1).[1] The TEA blocks active silanol sites more aggressively than NH
Protocol B: Preparative HPLC (Reverse Phase)
Column: C18 (e.g., XBridge or Gemini), pH stable.[1]
Mobile Phase: Water (0.1% NH
Phase 2: Fractional Crystallization (Scale-Up)
Best for: Large scale (>10g), cost-efficiency.[1]
Diastereomers often have significantly different lattice energies. The trans isomer of 3,5-disubstituted pyrrolidinones generally packs more efficiently.
Standard Operating Procedure (SOP):
-
Dissolution: Dissolve the crude diastereomeric mixture in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Hot Filtration: Filter while hot to remove insoluble impurities.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
If no crystals form: Add Diethyl Ether or Hexane dropwise until slight turbidity persists, then re-heat to clear and cool again.
-
-
Harvest: Filter the crystals.
-
Crop 1: Usually enriched in the trans isomer.
-
Mother Liquor: Enriched in the cis isomer.
-
-
Recrystallization: Recrystallize Crop 1 to reach >98% dr (diastereomeric ratio).
Phase 3: Structural Assignment (The "Truth" Step)
How do you know which isomer is which?
Do not rely solely on elution order. You must validate using 1D and 2D NMR .
The NOESY Logic (Nuclear Overhauser Effect Spectroscopy)
The relative stereochemistry is determined by the spatial proximity of the proton at C3 (H3) and the proton at C5 (H5).
-
Structure: 5-membered lactam ring (envelope conformation).
-
Cis Isomer: H3 and H5 are on the same face.
Strong NOE correlation. -
Trans Isomer: H3 and H5 are on opposite faces.
Weak or No NOE correlation.
(Note: If H3/H5 signals overlap, look for NOE between H3 and the Phenyl ortho protons.[1] This is stronger in the cis isomer where the phenyl ring is closer to the amine face).
Visualizing the Logic
Caption: Decision tree for assigning relative stereochemistry using NOESY NMR spectroscopy.
Troubleshooting & FAQs
Q1: My peaks are tailing badly on the HPLC. I can't calculate dr. Diagnosis: Silanol interactions with the free amine. Solution:
-
Increase pH: Switch to a high-pH buffer (10mM Ammonium Bicarbonate, pH 10) if your column (e.g., Waters XBridge) supports it.[1]
-
Derivatize: React a small aliquot with Boc-anhydride or Acetic Anhydride . The resulting Amide/Carbamate will be neutral, sharp, and easy to separate.[1] This is the gold standard for accurate dr determination [1].
Q2: I tried crystallization, but I got an oil. Diagnosis: "Oiling out" occurs when the compound is too soluble or contains impurities that disrupt the lattice. Solution:
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
-
Seeding: If you have any solid from a previous batch (even impure), add a speck as a seed.[1]
-
Solvent Swap: Switch from EtOH to Toluene . Toluene is excellent for aromatic lactams; the trans isomer often crystallizes while the cis remains in solution.
Q3: Can I convert the cis isomer to the trans isomer to improve yield? Diagnosis: You want to perform Epimerization. Solution: Yes, but it requires care.[1] The C3 center (alpha to carbonyl) is acidic.
-
Protocol: Heat the cis-enriched mother liquor with a catalytic base (e.g., DBU or NaOEt) in Ethanol. This will equilibrate the mixture to the thermodynamic ratio (usually favoring trans). Then, cool and crystallize the trans isomer again [2].[1]
References
-
Vertex Pharmaceuticals. (2004).[1] High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library. PubMed. Link
-
BenchChem. (2025).[1][3][4] Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem Technical Notes. Link
-
Dombrády, Z. S., et al. (2019).[1][5] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.[5] Link
Sources
Technical Support Center: Purification of 3-Amino-5-phenylpyrrolidin-2-one by Recrystallization
Welcome to our dedicated technical support guide for the purification of 3-Amino-5-phenylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific γ-lactam. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, blending fundamental principles with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 3-Amino-5-phenylpyrrolidin-2-one?
Recrystallization is a powerful purification technique for solid organic compounds.[1] Its efficacy hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] The core principle is to dissolve the impure 3-Amino-5-phenylpyrrolidin-2-one in a minimal amount of a hot solvent to create a saturated solution.[2] As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[1] Ideally, impurities will either remain dissolved in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be filtered out beforehand.[1][2] The highly ordered structure of the crystal lattice tends to exclude molecules that do not fit, resulting in a significant increase in purity.[3]
Q2: How do I select an appropriate solvent for the recrystallization of 3-Amino-5-phenylpyrrolidin-2-one?
The choice of solvent is the most critical parameter for a successful recrystallization.[4] The ideal solvent for 3-Amino-5-phenylpyrrolidin-2-one should exhibit the following characteristics:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[1][2]
-
Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below.[1][2]
-
Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal via hot gravity filtration).[5]
-
Chemical Inertness: The solvent must not react with 3-Amino-5-phenylpyrrolidin-2-one.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[1]
A general approach to solvent selection involves small-scale solubility tests with a few milligrams of your crude product in various solvents.[6] Given the polar nature of the amino and lactam functional groups, moderately polar solvents are often a good starting point.
| Solvent | Polarity Index | Boiling Point (°C) | General Suitability Notes |
| Water | 10.2 | 100 | May be too polar, but worth testing, especially in a mixed solvent system. |
| Ethanol | 5.2 | 78 | A common choice for compounds with amine and carbonyl groups. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, can be a good candidate. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent that is often effective. |
| Toluene | 2.4 | 111 | A less polar option, potentially useful if impurities are highly polar. |
| Acetone | 5.1 | 56 | Often a good solvent, but its low boiling point can lead to rapid evaporation. |
Note: This table provides a starting point for screening. Optimal solvent selection must be determined experimentally.
Q3: What are the potential impurities in a synthesis of 3-Amino-5-phenylpyrrolidin-2-one?
Impurities can arise from starting materials, side reactions, or subsequent degradation.[7][8] Depending on the synthetic route, potential impurities could include:
-
Unreacted starting materials.
-
By-products from the cyclization reaction.
-
Diastereomers, if the synthesis is not stereospecific.
-
Products of hydrolysis or oxidation.
Characterization of the crude product by techniques like TLC, HPLC, or NMR can provide valuable insights into the nature of the impurities present, which can in turn guide solvent selection.
Troubleshooting Guide
Problem: My 3-Amino-5-phenylpyrrolidin-2-one will not completely dissolve in the hot solvent.
-
Cause: You may not have added enough solvent for the amount of crude material.
-
Solution: Add small, incremental portions of the hot solvent to the heated mixture until the solid just dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution; adding too much will significantly reduce your final yield.[3][9]
-
Cause: You may have an insoluble impurity.
-
Solution: If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.[3][10]
Problem: No crystals are forming after the solution has cooled to room temperature.
-
Cause: The solution may not be sufficiently supersaturated. This can happen if too much solvent was initially added.[3][9]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the solution with a glass rod.[3][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure 3-Amino-5-phenylpyrrolidin-2-one, add it to the solution to act as a "seed" for crystallization.[4][9]
-
Solution 3 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9] Be careful not to evaporate too much.
-
Solution 4 (Cool Further): Place the flask in an ice-water bath to further decrease the solubility of your compound.[3][6] This should be done only after the solution has been allowed to cool slowly to room temperature first.
Problem: An oil has formed instead of crystals ("oiling out").
-
Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[10] This is a common issue when the boiling point of the solvent is significantly higher than the melting point of the compound being purified.
-
Solution 1 (Re-dissolve and Dilute): Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, and then allow it to cool more slowly.[10]
-
Solution 2 (Vigorous Agitation): As the solution cools and the oil begins to form again, agitate the mixture vigorously to break up the oil into smaller droplets. These droplets can act as nuclei for crystallization.[10]
-
Solution 3 (Change Solvent): If oiling out persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a mixed-solvent system may be required.
Problem: The final crystals are still colored.
-
Cause: The color is likely due to a highly soluble, colored impurity that crystallizes along with your product.
-
Solution: Before the recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (Norit) to the solution.[3][10] The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[10]
Problem: The recovery yield is very low (e.g., < 50%).
-
Cause 1: Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[9]
-
Solution: Before discarding the mother liquor, cool it in an ice bath to see if more crystals will form. You can also try to recover some product by evaporating a portion of the solvent and cooling again.[9]
-
Cause 2: Premature crystallization occurred during a hot gravity filtration step.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is kept hot during the filtration process.[6][10] This can be achieved by placing the receiving flask on a hot plate or by adding a small amount of boiling solvent to the funnel just before filtration.
-
Cause 3: The crystals were washed with a solvent that was not cold.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving a significant amount of the product.[1][3]
Visualized Workflow & Protocol
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of 3-Amino-5-phenylpyrrolidin-2-one.
General Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol or ethyl acetate).
-
Dissolution: Place the crude 3-Amino-5-phenylpyrrolidin-2-one into an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the Erlenmeyer flask while heating until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature.[3] Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.[1]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Compare spectroscopic data (e.g., NMR) with a reference standard if available.
References
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
Helm, R. V., Lanum, W. J., Cook, G. L., & Ball, J. S. (1958). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 62(7), 858–860. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
-
Li, Y., et al. (2006). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 10(4), 733–739. Retrieved from [Link]
-
KingDraw. (n.d.). (3s,5r)-3-Amino-5-methyl-1-phenylpyrrolidin-2-one. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Wang, C., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. Retrieved from [Link]
-
Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Academia.edu. (n.d.). Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidin-2-one. Retrieved from [Link]
-
Titov, M. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598. Retrieved from [Link]
-
Al-Hiari, Y. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1566. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one. Retrieved from [Link]
-
John, A. A., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-643. Retrieved from [Link]
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Home Page [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
Overcoming racemization during 3-Amino-5-phenylpyrrolidin-2-one synthesis
This is a Technical Support Guide designed for researchers and drug development scientists. It addresses the specific challenge of synthesizing 3-Amino-5-phenylpyrrolidin-2-one while maintaining stereochemical integrity.
Topic: Overcoming Racemization & Epimerization Risks
Executive Summary
The synthesis of 3-amino-5-phenylpyrrolidin-2-one (a
-
C3 (
-center): Highly labile due to the acidity of the -proton adjacent to the carbonyl.[1] Prone to base-catalyzed enolization.[1] -
C5 (Benzylic
-center): Sensitive to benzylic deprotonation or elimination, though generally more robust than C3.
This guide provides troubleshooting for the loss of enantiomeric excess (ee) during cyclization and deprotection steps.
Module 1: Synthetic Route Selection & Risk Assessment
Q1: Which synthetic route offers the highest protection against C3-racemization?
Recommendation: Avoid direct alkylation of pyrrolidinone rings.[1] Instead, use a Linear Precursor Cyclization strategy starting from the Chiral Pool (e.g., Aspartic Acid derivatives) or asymmetric Reformatsky-type reactions.
The "Safe" Protocol: Reductive Cyclization of
-
Step A: Michael addition of a chiral glycine equivalent (e.g., Ni(II)-complex) to
-nitrostyrene.[1] -
Step B: Reduction of the nitro group to an amine.
-
Step C: Spontaneous or mild base-induced cyclization to form the lactam.[1]
Why this works: The sensitive C3 center is established early under controlled conditions. The cyclization is driven by the nucleophilic attack of the newly formed
Q2: I am using the "Aspartic Acid" route. Why am I seeing epimerization during cyclization?
If you are cyclizing a derivative like N-Boc-
-
Root Cause: Activation of the
-carboxylic acid converts it into an active ester (or mixed anhydride).[1] This lowers the pKa of the -proton (C3), making it susceptible to abstraction by the base (TEA/DIEA) used in the coupling reaction. -
The "Oxazolone" Trap: Activated N-acyl amino acids can cyclize to form an oxazolone (azlactone) intermediate.[1] This 5-membered ring is aromatic-like and highly prone to racemization before opening up to form the desired lactam.[1]
Corrective Action:
-
Switch Protecting Groups: Use Urethane protectors (Boc, Cbz, Fmoc) on the
-amine. They prevent oxazolone formation better than Amide protectors (Acetyl, Benzoyl). -
Add Suppressants: Always use HOBt (1-Hydroxybenzotriazole) or Oxyma in your coupling cocktail.[1] These form active esters that are less prone to oxazolone formation.
-
Base Choice: Switch from TEA (Triethylamine) to TMP (2,4,6-Trimethylpyridine) or DIPEA . TMP is a weak, sterically hindered base that is less likely to abstract the
-proton.
Module 2: Reaction Optimization & Troubleshooting
Q3: My product is racemic after N-Boc deprotection. Is TFA the culprit?
Diagnosis: Acid-catalyzed enolization is rare but possible if the reaction overheats.[1] However, the more likely culprit is the workup .
-
Scenario: You deprotected with TFA/DCM, then neutralized with aqueous NaOH or NaHCO3.
-
Mechanism: During neutralization, you pass through a pH range where the amine is free, but the local concentration of base might be high. The free amine at C3 can facilitate intramolecular proton transfer, or the external base can deprotonate C3.
Protocol Adjustment:
-
Avoid Aqueous Base: Isolate the product as the TFA salt or HCl salt by precipitation with cold ether.
-
Ion Exchange: If the free base is required, use a weak basic resin (e.g., Amberlyst A-21) in methanol at 0°C , rather than liquid aqueous base.
Q4: How do I control temperature to prevent thermodynamic equilibration?
The cis and trans diastereomers of 3-amino-5-phenylpyrrolidin-2-one have different thermodynamic stabilities.[1] High heat allows the system to find the thermodynamic minimum (often trans), potentially overriding your kinetic selectivity.
Temperature Guidelines:
| Step | Max Temp | Critical Note |
| Lithiation / Enolate Formation | -78°C | Never allow to warm above -60°C before quenching.[1] |
| Cyclization (Base mediated) | 0°C | Monitor strictly; exothermic spikes cause racemization. |
| Deprotection (TFA) | 20°C | Do not reflux. |
| Solvent Evaporation | 35°C | Avoid high-vac heating baths >40°C. |
Module 3: Visualization of Racemization Pathways
The following diagram illustrates the two primary failure modes: Direct Enolization (Base-catalyzed) and Oxazolone Formation (during activation).[1]
Caption: Figure 1. Mechanistic pathways leading to loss of chirality (Red) vs. the safe synthetic corridor (Green).
Module 4: Recommended "Safe" Protocol
Method: Cyclization of N-Boc-Protected
Reagents:
-
Substrate: N-Boc-
-phenyl- -aminobutyric acid. -
Coupling: Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM).[1]
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Activation: Dissolve substrate in THF under Argon. Cool to -15°C (Salt/Ice bath).[1]
-
Base Addition: Add NMM (1.05 eq). Stir for 5 min. Note: NMM is weaker than TEA, reducing risk.
-
Anhydride Formation: Add IBCF (1.0 eq) dropwise. Stir at -15°C for 20 min.
-
Cyclization: If the amine is free (deprotected in situ), add it now. If cyclizing a linear amino-ester, allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Pour into cold 5% citric acid (acidic quench prevents basic enolization).
-
Purification: Recrystallize immediately. Do not distill.
References
-
Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones . Academia.edu. [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines . PubMed. [Link][1]
-
Epimerisation in Peptide Synthesis . National Institutes of Health (PMC). [Link][1]
-
Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts . PubMed. [Link][1]
Sources
Optimizing reaction temperature for pyrrolidin-2-one formation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most critical, yet frequently mismanaged, variables in γ-butyrolactam (pyrrolidin-2-one) synthesis: reaction temperature .
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, serving as a precursor for racetams, active pharmaceutical ingredients (APIs), and specialized polymers. However, the thermodynamic requirements for closing the lactam ring vary wildly depending on your starting materials. Miscalibrating your thermal profile can lead to incomplete conversion, acyclic trapping, or the destruction of delicate stereocenters.
Below is our comprehensive technical support guide, designed to explain the causality behind these thermal parameters and provide self-validating protocols for your benchwork.
Diagnostic Troubleshooting & FAQs
Q1: My aminolysis of γ-butyrolactone (GBL) with primary amines is stalling at 50% conversion. Should I increase the temperature? A1: Yes, but within specific thermodynamic boundaries. The condensation of GBL with primary amines requires overcoming a high activation energy barrier to eliminate water and cyclize the intermediate hydroxy amide. Industrially, this aminolysis is performed at extreme temperatures of 250–290 °C under high pressure (8–16 MPa)[1]. For laboratory-scale batch processes, running the reaction at 85 °C for 6 hours in a polar aprotic solvent with a potassium carbonate base is optimal[1]. Causality: If you increase the temperature beyond the boiling point of your amine at ambient pressure without a sealed system, you will volatilize your nucleophile before lactamization can complete, halting the reaction.
Q2: I am synthesizing a chiral 5-(hydroxymethyl)pyrrolidin-2-one via amide dianions, but I'm observing racemization and poor regioselectivity. How do I adjust the thermal profile? A2: Racemization in dianion chemistry is almost always thermally induced. The cyclization of amide dianions with epibromohydrin must be initiated under strict kinetic control at cryogenic temperatures. The optimal protocol involves generating the dianion at -78 °C, adding the electrophile, and allowing the system to slowly warm to room temperature[2]. Causality: This temperature gradient ensures that the initial nucleophilic attack occurs exclusively at the bromine-bearing carbon, followed by an intramolecular cyclization that preserves the stereocenter and ensures high diastereoselectivity[2].
Q3: When reacting donor-acceptor (DA) cyclopropanes with anilines, I only isolate the acyclic γ-amino ester. Why isn't the lactam ring closing? A3: You are caught in a thermodynamic trap. The Lewis acid-catalyzed opening of DA cyclopropanes with primary amines proceeds readily at room temperature to form the acyclic intermediate[3]. However, the subsequent lactamization requires significantly more thermal energy. Causality: To drive the cyclization, you must switch from ambient conditions to reflux (e.g., in toluene) and introduce an acid catalyst like acetic acid[3][4]. A stepwise temperature gradient is mandatory here.
Q4: I'm performing an N-acylation of 2-pyrrolidinone to form 1-(2-methylnicotinoyl)pyrrolidin-2-one, but I am isolating multiple byproducts. What is the thermal cause? A4: Multiple byproducts during N-acylation usually stem from self-condensation or ring-opening side reactions caused by excessive heat during the deprotonation phase. Deprotonation with a strong base (like NaH) is highly exothermic and must be strictly controlled at 0 °C[5]. Causality: Only after the acylating agent is added should the reaction be allowed to gradually warm to room temperature or be gently heated to drive the acylation to completion[5].
Quantitative Temperature Optimization Matrix
To streamline your experimental design, reference the table below for validated thermal parameters based on your specific synthetic route.
| Synthesis Route | Starting Materials | Initial Temp | Cyclization/Final Temp | Key Thermal Rationale |
| GBL Aminolysis (Lab Scale) | γ-Butyrolactone + Primary Amine | 85 °C | 85 °C | Overcomes Ea for water elimination without volatilizing the amine[1]. |
| GBL Aminolysis (Industrial) | γ-Butyrolactone + Aqueous Ammonia | 250 °C | 290 °C | High-pressure continuous flow requires extreme heat for 93%+ yield[1]. |
| Dianion Cyclization | N-arylacetamides + Epibromohydrin | -78 °C | 25 °C (RT) | Kinetic control preserves regioselectivity and chiral integrity[2]. |
| DA Cyclopropane Opening | DA Cyclopropanes + Anilines | 20 °C (RT) | 110 °C (Reflux) | Stepwise: RT for ring opening; reflux required for lactamization[3][4]. |
| N-Acylation | 2-Pyrrolidinone + Acyl Chloride | 0 °C | 25 °C (RT) | Prevents exothermic self-condensation during deprotonation[5]. |
Self-Validating Experimental Protocols
Protocol A: Stepwise Lactamization of Donor-Acceptor Cyclopropanes
This protocol utilizes a temperature gradient to ensure complete conversion of the acyclic intermediate into the final 1,5-substituted pyrrolidin-2-one[3][4].
-
Ring Opening (Ambient Phase): Dissolve the donor-acceptor cyclopropane (1.0 eq) and the primary amine (1.1 eq) in dichloroethane (DCE). Add 20 mol% Ni(ClO₄)₂·6H₂O as a Lewis acid catalyst. Stir at exactly 20 °C for 1 hour.
-
Self-Validating IPC (In-Process Control): Perform TLC. The starting material spot should completely disappear, replaced by a highly polar spot representing the acyclic γ-amino ester. Do not proceed to heating until this is confirmed.
-
-
Lactamization (Reflux Phase): To the crude reaction mixture, add toluene and 2.0 equivalents of glacial acetic acid. Attach a reflux condenser and elevate the temperature to 110 °C.
-
Self-Validating IPC: The reaction mixture will transition in color and consistency. Monitor via LC-MS; the mass of the acyclic intermediate will decrease by the exact mass of the leaving alkoxy group as the lactam ring closes[3].
-
-
Workup: Cool the mixture to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
Protocol B: Low-Temperature N-Acylation of 2-Pyrrolidinone
This protocol prevents thermal degradation and self-condensation during the synthesis of 1-(2-methylnicotinoyl)pyrrolidin-2-one[5].
-
Deprotonation (Cryogenic Phase): Under an inert argon atmosphere, dissolve 2-pyrrolidinone (1.0 eq) in anhydrous THF in a flame-dried flask. Submerge the flask in an ice bath to achieve exactly 0 °C. Add sodium hydride (1.1 eq) portion-wise.
-
Self-Validating IPC: Monitor the internal temperature using a thermocouple. Ensure the temperature does not spike above 5 °C during addition. The cessation of hydrogen gas bubbling visually confirms complete deprotonation[5].
-
-
Acylation (Warming Phase): Slowly add a solution of 2-methylnicotinoyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C) over 2 hours.
-
Self-Validating IPC: The formation of a white precipitate (NaCl) indicates the successful displacement of the chloride leaving group.
-
-
Quenching: Recool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH[5].
Mechanistic Workflow: Temperature Selection
Fig 1: Temperature optimization decision tree for pyrrolidin-2-one synthesis pathways.
References
- Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin, Organic Chemistry Portal,
- Technical Support Center: Synthesis of 1-(2-Methylnicotinoyl)pyrrolidin-2-one, BenchChem,
- An In-depth Technical Guide to 1-Butylpyrrolidin-2-one (CAS: 3470-98-2), BenchChem,
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines, ResearchG
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines, MDPI,
Sources
Technical Support Center: Stability of 3-Amino-5-phenylpyrrolidin-2-one
Topic: Stability of 3-Amino-5-phenylpyrrolidin-2-one under Acidic Conditions Document ID: TSC-APP-004 Last Updated: March 9, 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Module 1: Chemical Stability Profile
The Mechanism of Instability
3-Amino-5-phenylpyrrolidin-2-one is a
1. C3-Epimerization (Primary Instability)
The hydrogen atom at C3 (alpha to the carbonyl) is acidic. Even in mild acidic conditions, reversible protonation of the carbonyl oxygen facilitates keto-enol tautomerism. This destroys the chirality at C3, leading to the formation of diastereomers (conversion between cis and trans isomers).
-
Risk Factor: High. Occurs in dilute acids or protic solvents with acidic impurities.
-
Observation: Loss of Enantiomeric Excess (%ee) or Diastereomeric Ratio (dr) without loss of mass balance.
2. Lactam Hydrolysis (Secondary Instability)
While 5-membered lactams are kinetically more stable than acyclic amides due to ring constraints, strong acidic conditions (pH < 2, elevated temperature) will drive the nucleophilic attack of water on the carbonyl carbon.
-
Reaction: Ring opening to form the linear
-amino acid derivative (4-amino-2-phenyl-4-aminobutyric acid analog). -
Risk Factor: Moderate. Requires forcing conditions (e.g., 1M HCl, Heat).
Visualizing the Degradation Pathway
Figure 1: Acid-mediated degradation pathways. Note that epimerization often precedes gross chemical hydrolysis.
Module 2: Troubleshooting Guide
Issue 1: Appearance of "Ghost" Peaks in Chiral HPLC
Symptom: You observe a new peak in your chiral method, but the achiral purity (Reverse Phase) remains >99%.
-
Root Cause: Acid-Catalyzed Epimerization. The C3 chiral center has inverted. If you started with the trans isomer, you are generating the cis isomer (or vice versa).
-
Diagnostic Step: Check the integration ratio. If the new peak grows over time while the main peak shrinks, and the sum of areas remains constant, it is an epimer.
-
Remedy:
-
Ensure mobile phases are buffered (e.g., Ammonium Acetate) rather than just acidified.
-
Keep sample preparation temperature < 20°C.
-
Process samples immediately; do not leave them in acidic diluents in the autosampler for >12 hours.
-
Issue 2: New Polar Impurity at Low RRT (Relative Retention Time)
Symptom: In Reverse Phase HPLC, a broad peak appears at RRT ~0.2 - 0.5 (early eluting).
-
Root Cause: Ring Opening (Hydrolysis). The lactam ring has opened to form the zwitterionic
-amino acid. This species is highly polar and elutes near the void volume in C18 columns. -
Diagnostic Step: Test the pH of your sample solution.[1] If pH < 2.0, hydrolysis is likely. Confirm with LC-MS (Mass shift: M+18).
-
Remedy:
-
Neutralize the sample immediately prior to injection.
-
Switch to a "Desalting" workup: Use solid-phase extraction (SPE) or lyophilization rather than acidic evaporation.
-
Issue 3: Inconsistent Solubility
Symptom: The compound dissolves in 0.1N HCl but precipitates upon standing or slight pH adjustment.
-
Root Cause: Common Ion Effect / Zwitterion Formation.
-
At pH ~1-2, the exocyclic amine is protonated (
). -
If the ring opens, you form a zwitterion (Carboxylate
/ Amine ) which often has the lowest solubility at its isoelectric point (pI).
-
-
Remedy: Maintain pH clearly away from the pI. For the intact lactam, pH 4-5 is often a "sweet spot" for stability, though solubility is higher at pH < 3.
Module 3: Experimental Protocols
Protocol A: Acid Stress Testing (Forced Degradation)
Purpose: To determine the kinetic stability limit of your specific batch.
-
Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-5-phenylpyrrolidin-2-one in Methanol.
-
Stress Conditions:
-
Sample A (Control): Dilute 1:1 with Water.
-
Sample B (Mild): Dilute 1:1 with 0.1 N HCl (Final pH ~1). Store at 25°C.
-
Sample C (Strong): Dilute 1:1 with 1.0 N HCl. Heat to 60°C.
-
-
Timepoints: Analyze by HPLC at T=0, 4h, 24h.
-
Analysis:
-
Use a C18 column compatible with 100% aqueous conditions (to catch the polar hydrolysis product).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5% B to 95% B.
-
-
Acceptance Criteria:
-
< 2% degradation in Sample B after 24h indicates acceptable handling stability.
-
10% degradation in Sample C confirms the hydrolysis pathway is accessible (validating the method).
-
Protocol B: Chiral Purity Check
Purpose: To detect epimerization before it affects biological data.
-
Column: Chiralpak IG or equivalent (Immobilized Amylose).
-
Mobile Phase: Hexane : Ethanol : Isopropylamine (80 : 20 : 0.1).
-
Note: The basic additive (Isopropylamine) is crucial to suppress the ionization of the amine and prevent peak tailing, but it also inhibits acid-catalyzed epimerization during the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide absorption) and 254 nm (Phenyl absorption).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO? A: Yes, but ensure the DMSO is anhydrous and acid-free. DMSO can absorb atmospheric moisture, and trace acids in "old" DMSO can catalyze epimerization over long storage periods. Store frozen (-20°C).
Q: Why does the color change to yellow in acid? A: Pure 3-Amino-5-phenylpyrrolidin-2-one salts should be white/colorless. Yellowing indicates oxidation of the phenyl ring or the amine, often catalyzed by trace metals in the acid source. Use high-purity (trace metal grade) acids.
Q: Is the cis or trans isomer more stable in acid? A: Generally, the trans isomer (where the C3-Amino and C5-Phenyl groups are on opposite sides of the ring plane) is thermodynamically favored due to reduced steric strain. If you have the cis isomer, acid exposure will likely drive conversion toward the trans form.
References
-
Wan, P., et al. "Acid-Catalyzed Hydrolysis of Lactams: Mechanisms and Kinetics." Journal of Organic Chemistry, 1980. (General lactam hydrolysis kinetics).
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013.
-
Sielc Technologies. "Separation of 5-Amino-2-phenylpyridazin-3(2H)-one on Newcrom R1 HPLC column." Application Note. (Analogous separation methodology for phenyl-amino-lactam derivatives).
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Report. (Methodology for resolving amino-acid/lactam enantiomers).
- Duthaler, R. O. "Recent developments in the stereoselective synthesis of alpha-amino acids." Tetrahedron, 1994.
Sources
Technical Support Center: Chiral Resolution of 3-Amino-5-phenylpyrrolidin-2-one
[1]
Case ID: #CHIRAL-PYR-35 Subject: Method Development & Troubleshooting for Aminolactam Enantioseparation Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Resolving 3-Amino-5-phenylpyrrolidin-2-one presents a classic but challenging chromatographic scenario. You are dealing with a molecule possessing two chiral centers (C3 and C5) and a primary amine functional group.[1]
This creates two distinct challenges:
-
Stereochemical Complexity: You may encounter up to four peaks (two diastereomeric pairs: cis and trans).[1] Standard achiral phases separate diastereomers; chiral phases are required to resolve the enantiomers within those pairs.[1]
-
Peak Tailing: The primary amine at C3 is highly basic and prone to non-specific interactions with residual silanols on the silica support, leading to peak tailing and loss of resolution.
This guide prioritizes Immobilized Polysaccharide Phases (first-line defense) and Crown Ether Phases (specific for primary amines) to ensure robust separation.
Module 1: Method Development Strategy
The Screening Protocol (Standard Operating Procedure)
Do not rely on guesswork. Follow this systematic screening matrix to identify the optimal stationary/mobile phase combination.
Table 1: Recommended Screening Conditions
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic Mode) | Condition C (Reversed Phase - Specific) |
| Column Type | Immobilized Polysaccharide (e.g., CHIRALPAK IA, IC, ID) | Immobilized Polysaccharide (e.g., CHIRALPAK IA, IC) | Crown Ether (e.g., CROWNPAK CR-I) |
| Primary Solvent | n-Hexane / Ethanol (80:20) | Acetonitrile / Methanol (90:10) | Aqueous HClO₄ or TFA (pH 1.0–2.[1]0) |
| Additive (Critical) | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% TFA | No basic additives (Acidic pH drives separation) |
| Rationale | Standard starting point. High success rate for lactams.[1] | Solves solubility issues. "Bulldozer" approach for stubborn compounds.[1] | Specific for primary amines. Ammonium ion forms inclusion complex.[1] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.4 - 0.5 mL/min (Temperature sensitive) |
Technical Note: For Condition A & B, the basic additive (DEA) is non-negotiable. It masks silanol sites.[1] Without it, your amine will tail, and enantiomers may co-elute due to band broadening.
Decision Logic & Workflow
The following diagram outlines the logical flow for method selection, specifically tailored to the amino-pyrrolidinone structure.
Figure 1: Strategic decision matrix for resolving primary amine lactams. Note the specific diversion to Crown Ether phases if Polysaccharides fail.
Module 2: Troubleshooting & FAQs
Q1: I see severe peak tailing ( ). Is my column dead?
Diagnosis: Likely not. This is a "Silanol Effect."[1] The primary amine on your pyrrolidinone ring is interacting with the acidic silanols on the silica backbone of the column. Corrective Action:
-
Increase Base Additive: Increase Diethylamine (DEA) or Triethylamine (TEA) from 0.1% to 0.2% in the mobile phase.[1]
-
Switch to "I-Series" Columns: Ensure you are using immobilized columns (IA, IC, ID).[1] These generally have better surface coverage than older coated phases (AD/OD).[1]
-
Temperature: Lower the temperature to 15°C. While counter-intuitive for kinetics, it sometimes improves the enantioselectivity factor (
) enough to overcome the tailing overlap.
Q2: I have 4 peaks. How do I know which is which?
Analysis: Your molecule has 2 chiral centers (
-
Peaks 1 & 2: Likely the enantiomers of the trans-diastereomer (usually thermodynamically favored).
-
Peaks 3 & 4: The enantiomers of the cis-diastereomer. Strategy:
-
Run a standard achiral C18 HPLC first.[1] If you see 2 peaks, those are your diastereomers.[1] Collect them separately.
-
Inject the collected fractions onto the Chiral HPLC.[1] Each fraction should split into 2 enantiomeric peaks.[1] This simplifies the chromatogram.[1]
Q3: My sample precipitates in the Hexane mobile phase.
Diagnosis: Amino-lactams are often polar and crystalline.[1] Corrective Action:
-
Do NOT dissolve the sample in pure DMSO or MeOH and inject into a Hexane mobile phase; this will crash the column.
-
Use Polar Organic Mode (POM): Use an Immobilized Polysaccharide column (e.g., CHIRALPAK IA). Mobile Phase: 100% Acetonitrile or 100% Methanol with 0.1% DEA .[1] This mode is excellent for solubility and often provides unique selectivity for polar amines.[1]
Q4: Standard columns failed. What is the "Crown Ether" option?
Deep Dive: If polysaccharide columns fail, the CROWNPAK CR-I (+) is the "nuclear option" for primary amines.
-
Mechanism: The crown ether forms a host-guest inclusion complex specifically with the ammonium ion (
). -
Requirement: You MUST use an acidic mobile phase (pH 1.0 - 2.0, typically aqueous Perchloric Acid or TFA) to ensure the amine is fully protonated.
-
Warning: This is a Reversed Phase method. Do not use Hexane.
Module 3: Advanced Optimization (The "Black Magic")
When you have separation but need higher resolution (e.g., for prep scale):
-
The "Basid-Acid" Trick: In Polar Organic Mode (acetonitrile), add 0.1% DEA AND 0.1% TFA simultaneously.[1] This forms a salt in situ.[1] The TFA protonates the amine (improving kinetics), while the DEA protects the silanols. This often sharpens peaks dramatically.[1]
-
Temperature Inversion:
-
Enthalpy-driven separations: Lowering T (to 5-10°C) increases retention and often resolution.[1]
-
Entropy-driven separations: Raising T (to 40°C) improves resolution.[1]
-
Test: Run at 10°C and 40°C. If resolution flips or vanishes at one extreme, you know which thermodynamic parameter controls your separation.[1]
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link
-
Shinbo, T., et al. (1987).[1] Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings.[1] Journal of Chromatography A. Link[1]
-
Merck/Sigma-Aldrich. Chiral HPLC Column Selection Guide for Pharmaceutical Applications.Link
-
BenchChem. A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.Link
Validation & Comparative
High-Field vs. Benchtop ¹H NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 3-Amino-5-phenylpyrrolidin-2-one
Executive Summary
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of neuroactive compounds and enzyme inhibitors. During the synthesis of 3-amino-5-phenylpyrrolidin-2-one , the presence of two stereocenters (C3 and C5) invariably yields a mixture of cis and trans diastereomers. Unambiguous stereochemical assignment of these isomers is a critical quality control bottleneck in drug development.
This guide objectively compares the analytical performance of traditional High-Field NMR (≥400 MHz) against modern Benchtop NMR (60–90 MHz) platforms for resolving the complex multiplets of this molecule. By synthesizing theoretical physics with field-proven methodologies, this guide provides actionable, self-validating protocols for researchers navigating structural elucidation.
The Analytical Challenge: Stereochemical Causality in 5-Membered Rings
To effectively analyze 3-amino-5-phenylpyrrolidin-2-one, one must understand the causality behind the spectral differences. In 1D ¹H NMR, spin-spin coupling (
While chemists often memorize that trans-diaxial protons in 6-membered rings have large couplings (~10–12 Hz), 5-membered rings like pyrrolidin-2-one invert this heuristic . Because the ring adopts an envelope conformation:
-
Cis Isomers: The dihedral angle between the cis protons (C3-H to C4-H, or C5-H to C4-H) is constrained near 0° to 30° . According to the Karplus curve, this maximizes orbital overlap, resulting in a larger coupling constant (
Hz)[3]. -
Trans Isomers: The dihedral angle for trans protons is pushed toward 90° to 120° , where the Karplus equation approaches its minimum. This yields a significantly smaller coupling constant (
Hz)[4].
Stereochemical assignment logic based on the Karplus relationship for 5-membered pyrrolidinone rings.
Technology Comparison: High-Field vs. Benchtop NMR
The choice of instrument dictates how easily these
High-Field NMR (400–600 MHz) utilizes large superconducting magnets. Because NMR spectra are plotted on a chemical shift scale (ppm), the observed chemical shift is independent of field strength, but the signals have a fixed width in Hz 5. At 600 MHz, the C4 diastereotopic protons (
Benchtop NMR (60–90 MHz) uses compact, permanent NdFeB magnets, offering operational simplicity and reasonable cost without the need for cryogens 6. However, at lower frequencies, there is a greater degree of signal overlap[5]. The C4 protons often exhibit second-order "roofing" effects, merging into complex multiplets. Despite this, modern benchtop systems utilize advanced solvent suppression and spin-system modeling to overcome these limitations, making them highly viable for routine point-of-need analysis 7.
Quantitative Data Presentation
Table 1: Instrument Performance Comparison
| Feature | High-Field NMR (400-600 MHz) | Benchtop NMR (60-90 MHz) |
| Magnetic Field Generation | Superconducting (Requires Cryogens) | Permanent NdFeB (Cryogen-Free) |
| Chemical Shift Dispersion | High (0.03 ppm per 15 Hz signal width) | Low (0.3 ppm per 15 Hz signal width) |
| Sensitivity (Limit of Detection) | ~100 µmol/L (16 scans) | ~1 mmol/L (16 scans) |
| Multiplet Resolution (C4-H₂) | First-order (Well-resolved ddd or dt) | Second-order (Roofing/Overlap common) |
| Capital & Maintenance Cost | Very High ( | Low to Moderate ($) |
Table 2: Expected ¹H NMR Spectral Data for 3-Amino-5-phenylpyrrolidin-2-one (Free Base in CDCl₃)
| Proton Assignment | Cis Isomer (Dihedral ~0-30°) | Trans Isomer (Dihedral ~90-120°) | Multiplicity (High-Field) |
| C5-H (Benzylic) | ~4.8 - 5.2 ppm | ~4.5 - 4.9 ppm | dd or t |
| C3-H (α-Amino) | ~3.5 - 3.8 ppm | ~3.3 - 3.6 ppm | dd or t |
| C4-Hₐ / C4-Hь | ~2.5 - 2.8 ppm | ~2.0 - 2.4 ppm | ddd or m |
| ³J (C3-H to C4-H) | 7 – 10 Hz (Large) | 2 – 6 Hz (Small) | - |
| ³J (C5-H to C4-H) | 7 – 10 Hz (Large) | 2 – 6 Hz (Small) | - |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, every analytical run must act as a self-validating system. The protocols below incorporate internal checks to verify sample integrity before data extraction.
Protocol A: High-Field NMR (400 MHz) Workflow - The Gold Standard
-
Sample Preparation: Dissolve 2–5 mg of 3-amino-5-phenylpyrrolidin-2-one in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Ensure complete dissolution; particulate matter distorts magnetic homogeneity.
-
Shimming & Tuning: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform gradient shimming (Z1-Z5) until the TMS peak linewidth is <1.0 Hz.
-
Acquisition: Execute a standard 1D ¹H sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, and acquire 16 scans.
-
Processing & Self-Validation: Apply a Fourier transform and phase the spectrum manually. Calibrate TMS to 0.00 ppm. Validation Step: Integrate the 5 protons of the phenyl ring (set to 5.00). The integral of the pyrrolidinone ring protons (C3, C4, C5) must strictly equal 1.00, 2.00, and 1.00 respectively. If ratios deviate, the sample contains impurities or overlapping solvent peaks.
-
Extraction: Measure the peak-to-peak distance (in Hz) of the C3-H and C5-H multiplets to determine the
coupling constants.
Protocol B: Benchtop NMR (60 MHz) Workflow - The Rapid QC Method
-
Sample Preparation: Dissolve 20–30 mg of the compound in 0.6 mL of CDCl₃. Note: Higher concentrations are mandatory to compensate for the ~11x lower intrinsic sensitivity of benchtop systems[5].
-
Thermal Equilibration & Shimming: Insert the tube into the benchtop spectrometer. Because permanent magnets are highly temperature-sensitive, allow the sample 3-5 minutes to reach thermal equilibrium with the magnet bore before running the automated 1D shim routine.
-
Acquisition: Run a 1D ¹H sequence. Increase the number of scans to 64–128 to achieve an adequate signal-to-noise ratio (SNR > 50:1).
-
Processing & Extraction: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transform to enhance SNR. If the C4 protons exhibit severe second-order overlap, utilize the instrument's built-in spin-simulation software to iteratively fit the experimental curve and extract the hidden
values.
Decision matrix and experimental workflow comparing High-Field and Benchtop NMR methodologies.
References
- MDPI - Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy URL
- Oxford Instruments - High-field to Benchtop NMR Spectroscopy - Part 3 URL
- Technology Networks - Benchtop NMR Breaks New Ground URL
- Benchchem - Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide URL
- ACD/Labs - 1H Coupling in Proton NMR URL
- Iowa State University - NMR Coupling Constants URL
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 6. mdpi.com [mdpi.com]
- 7. technologynetworks.com [technologynetworks.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Amino-5-phenylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-phenylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Understanding the structural characteristics of such molecules is paramount for their identification, quality control, and for elucidating their metabolic fate. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural characterization of small molecules. The fragmentation pattern observed in an MS/MS experiment provides a veritable fingerprint of a molecule's structure.
This guide provides an in-depth analysis of the expected ESI-MS/MS fragmentation patterns of 3-Amino-5-phenylpyrrolidin-2-one. By leveraging established principles of mass spectrometry and drawing comparisons with structurally related analogues, we will delineate the characteristic fragmentation pathways. This document is intended to serve as a practical resource for researchers in the fields of analytical chemistry, pharmacology, and drug discovery, aiding in the identification and characterization of this and similar compounds.
Predicted Fragmentation Pathways of 3-Amino-5-phenylpyrrolidin-2-one
Under positive mode electrospray ionization, 3-Amino-5-phenylpyrrolidin-2-one is expected to be readily protonated, most likely at the exocyclic amino group or the amide nitrogen, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation of this precursor ion. Based on the fragmentation of similar lactam and pyrrolidinone structures, several key fragmentation pathways can be predicted.[1]
The primary fragmentation events are anticipated to involve:
-
Loss of Ammonia (NH₃): Cleavage of the C-N bond of the amino group is a common fragmentation pathway for primary amines. This would result in a neutral loss of 17 Da.
-
Ring Opening and Subsequent Fragmentations: The lactam ring can undergo cleavage, followed by a series of neutral losses. A common fragmentation for pyrrolidinones is the loss of carbon monoxide (CO, 28 Da).[1]
-
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the pyrrolidinone ring can occur, leading to a loss of a phenyl radical (C₆H₅•, 77 Da) or benzene (C₆H₆, 78 Da).
-
Combined Losses: Combinations of the above fragmentation events can also be expected, leading to a variety of product ions.
The proposed fragmentation pathways are visualized in the following diagram:
Sources
Comparative IR Spectroscopy Guide: 3-Amino-5-phenylpyrrolidin-2-one Characterization
Executive Summary
3-Amino-5-phenylpyrrolidin-2-one represents a privileged scaffold in medicinal chemistry, serving as a structural hybrid between γ-aminobutyric acid (GABA) analogs and bioactive lactams. Frequently utilized as a chiral intermediate for anticonvulsant agents and protease inhibitors, its rigorous characterization is critical for validating synthetic pathways—particularly when distinguishing it from ring-opened precursors or side-products.
This guide provides a technical comparison of the infrared (IR) spectral fingerprint of 3-Amino-5-phenylpyrrolidin-2-one against its structural analogs. By deconvoluting the spectrum into its constituent pharmacophores—the γ-lactam core, the primary amine, and the phenyl ring—researchers can definitively validate molecular identity and purity.
Spectral Deconvolution & Analysis
The IR spectrum of 3-Amino-5-phenylpyrrolidin-2-one is complex due to the overlapping hydrogen-bonding networks of the amide (lactam) and the primary amine. The analysis is divided into three diagnostic regions.
Region I: High-Frequency Stretch (3500–2800 cm⁻¹)
-
Primary Amine (-NH₂): Look for a characteristic doublet between 3300–3400 cm⁻¹ (asymmetric and symmetric stretching). This distinguishes the C3-amino substituent from the lactam core.
-
Lactam Amide (-NH-): A broad, intense band centered around 3100–3250 cm⁻¹ corresponds to the H-bonded lactam N-H stretch.
-
C-H Stretching:
-
Aromatic (Phenyl): Weak, sharp bands just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).
-
Aliphatic (Pyrrolidine Ring): Bands just below 3000 cm⁻¹ (2850–2950 cm⁻¹).
-
Region II: The Double Bond Region (1800–1500 cm⁻¹)
-
Lactam Carbonyl (C=O): This is the most critical diagnostic peak. In 5-membered rings (γ-lactams), ring strain typically shifts the carbonyl stretch to higher frequencies (~1700–1745 cm⁻¹). However, strong hydrogen bonding in the solid state (common in amino-lactams) often shifts this down to 1680–1700 cm⁻¹ .
-
Amine Scissoring (δ N-H): A medium intensity band near 1600–1620 cm⁻¹ , often overlapping with aromatic ring breathing modes.
-
Aromatic Ring Modes: Sharp bands at 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the phenyl group.
Region III: Fingerprint & Substitution Patterns (1500–600 cm⁻¹)
-
Mono-substituted Phenyl: Two strong, characteristic bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ (C-H out-of-plane bending). These confirm the 5-phenyl substitution.
Comparative Analysis: Target vs. Analogs
To validate the target molecule, compare its spectrum against these established structural analogs.
| Feature | Target: 3-Amino-5-phenylpyrrolidin-2-one | Analog A: 5-Phenylpyrrolidin-2-one | Analog B: 3-Aminopyrrolidin-2-one |
| Primary Amine (-NH₂) | Present (Doublet ~3300-3400 cm⁻¹) | Absent (Single broad NH band only) | Present (Doublet ~3300-3400 cm⁻¹) |
| Lactam C=O | ~1680–1700 cm⁻¹ (H-bonded) | ~1690–1710 cm⁻¹ | ~1680–1700 cm⁻¹ |
| Phenyl Ring (C=C) | Present (~1600, 1500 cm⁻¹) | Present (~1600, 1500 cm⁻¹) | Absent |
| Phenyl Out-of-Plane | Present (690–770 cm⁻¹) | Present (690–770 cm⁻¹) | Absent |
| Diagnostic Utility | Full fingerprint match.[1][2][3][4] | Used to subtract phenyl/lactam baseline. | Used to confirm amine/lactam shifts. |
Technical Insight: If your spectrum shows a broad OH stretch (3500-2500 cm⁻¹) and a carbonyl shift to ~1710-1730 cm⁻¹, suspect ring opening (hydrolysis) to the corresponding γ-amino acid (GABA derivative).
Experimental Protocol: Solid-State ATR-FTIR
Objective: Acquire a high-resolution spectrum to validate the synthesis of 3-Amino-5-phenylpyrrolidin-2-one.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Loading:
-
Place approximately 2–5 mg of the solid sample onto the center of the crystal.
-
Note: If the sample is an oil (free base), use a capillary tube to deposit a thin film.
-
-
Compression:
-
Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 N).
-
Causality: Poor contact results in weak intensity and noisy baselines, obscuring the critical aromatic overtones.
-
-
Acquisition:
-
Scan range: 4000–450 cm⁻¹.
-
Scans: 32 or 64 (to improve signal-to-noise ratio).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Perform Baseline Correction to flatten the region between 2500–1800 cm⁻¹.
-
Structural Validation Logic (Diagram)
Caption: Logical workflow for confirming the identity of 3-Amino-5-phenylpyrrolidin-2-one using spectral checkpoints.
References
-
National Institute of Standards and Technology (NIST). 2-Pyrrolidinone - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (General reference for lactam and amine group frequencies).
-
PubChem. 5-Phenylpyrrolidin-2-one Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Pyrrolidin-2-one Derivatives. (Provides comparative data for amino-substituted lactams). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Pyrrolidinone [webbook.nist.gov]
- 3. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-γ-lactams: Strategies and Mechanistic Insights
The 3-amino-γ-lactam (3-amino-pyrrolidin-2-one) scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system, featuring a stereogenic center at the C3 position, provides a valuable template for the design of novel therapeutics. The development of efficient and stereoselective synthetic routes to access this important class of molecules is therefore of paramount importance to researchers in the pharmaceutical and life sciences.
This guide provides a comprehensive comparison of the most prominent synthetic strategies for the construction of 3-amino-γ-lactams. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key methodologies, offering a practical resource for researchers, scientists, and drug development professionals.
I. Multicomponent Reactions (MCRs): A Convergent Approach to Complexity
Multicomponent reactions, wherein three or more starting materials are combined in a single synthetic operation to generate a complex product, represent a highly atom-economical and efficient strategy for the synthesis of densely functionalized 3-amino-γ-lactams.[1][2][3]
Mechanistic Rationale
A common MCR approach involves the reaction of an amine, an aldehyde, and an activated carbonyl compound, such as a pyruvate or acetylene derivative. The reaction typically proceeds through a cascade of imine and enamine formation, followed by a Mannich-type addition and subsequent intramolecular cyclization to furnish the γ-lactam ring.[1] The use of a Brønsted or Lewis acid catalyst is often essential to promote the key bond-forming steps.[1]
Comparative Performance
The primary advantage of MCRs lies in their operational simplicity and the ability to rapidly generate molecular diversity by varying the starting components. Yields are often moderate to good, and the reaction can be amenable to the synthesis of both saturated and unsaturated γ-lactam cores.[1][2] However, controlling stereoselectivity can be challenging, often resulting in racemic or diastereomeric mixtures unless chiral catalysts or auxiliaries are employed.
| Route | Key Features | Yields | Stereoselectivity | Substrate Scope | Ref. |
| Multicomponent Reaction | Convergent, atom-economical, rapid access to diversity. | Moderate to Good | Generally low unless catalyzed | Broad range of amines, aldehydes, and activated carbonyls. | [1][2] |
| Tandem Reductive Amination/Lactamization | One-pot, three-component, operationally simple. | Good | Generally low (diastereomeric mixtures) | Maleimides, aldehydes, and a wide range of amines. | [4][5] |
| [3+2] Cycloaddition | High stereocontrol, construction of multiple stereocenters. | Moderate to Good | High (diastereo- and enantioselective) | Azomethine ylides and various dipolarophiles. | [6][7] |
| Intramolecular Cyclization | Access to diverse substitution patterns. | Moderate to High | Can be stereoselective depending on substrate and catalyst. | N-allyl propiolamides, unsaturated amides. | [8][9] |
Experimental Protocol: Three-Component Synthesis of a 3-Amino-3-pyrrolin-2-one
This protocol is adapted from the work of Adib et al. and describes a general procedure for the synthesis of 3-amino-3-pyrrolin-2-ones.[1]
Materials:
-
Aromatic amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Diethyl acetylenedicarboxylate (1.0 mmol)
-
BINOL-derived phosphoric acid catalyst (10 mol%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aromatic amine (1.0 mmol), aldehyde (1.0 mmol), diethyl acetylenedicarboxylate (1.0 mmol), and anhydrous MgSO₄ in toluene (5 mL).
-
Add the BINOL-derived phosphoric acid catalyst (10 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the MgSO₄.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-3-pyrrolin-2-one.
II. Tandem Reductive Amination/Lactamization: A One-Pot Strategy
A highly efficient, one-pot, three-component method for the synthesis of substituted γ-lactams involves a tandem reductive amination followed by an intramolecular lactamization.[4][5][10] This approach offers significant advantages in terms of operational simplicity and the use of readily available starting materials.
Mechanistic Rationale
The reaction commences with the conjugate addition of an aldehyde to a maleimide, often catalyzed by a secondary amine like pyrrolidine, to form a succinimide intermediate. This intermediate then undergoes reductive amination with a primary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride. The resulting amino-succinimide spontaneously cyclizes to form the γ-lactam ring.[4]
Comparative Performance
This method is particularly attractive for the rapid generation of libraries of substituted γ-lactams for high-throughput screening.[4] It generally provides good yields and tolerates a wide range of amines and aldehydes. However, similar to MCRs, controlling the stereochemistry at the newly formed chiral centers can be difficult, often leading to diastereomeric mixtures.[10]
III. [3+2] Cycloaddition Reactions: Mastering Stereoselectivity
For the synthesis of enantiomerically pure 3-amino-γ-lactams, [3+2] cycloaddition reactions, particularly those involving azomethine ylides, stand out as a powerful and highly stereoselective methodology.[6][7][11]
Mechanistic Rationale
Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones. These reactive intermediates then undergo a concerted or stepwise [3+2] cycloaddition with a dipolarophile, such as an activated alkene, to construct the pyrrolidine ring of the γ-lactam. The stereochemical outcome of the reaction can be effectively controlled by the use of chiral catalysts, chiral auxiliaries, or by transferring the chirality from the starting amino acid.[6][7]
Comparative Performance
The key advantage of the [3+2] cycloaddition approach is the high level of stereocontrol that can be achieved, allowing for the synthesis of highly functionalized pyrrolidines with multiple stereocenters in a predictable manner.[6][7] The reaction conditions are often mild, and a wide variety of substrates can be employed. The yields are typically in the moderate to good range.
Experimental Protocol: Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide
This protocol is a general representation based on the work of Carretero and others, demonstrating the synthesis of a substituted pyrrolidine, a precursor to 3-amino-γ-lactams.[6]
Materials:
-
N-metalated azomethine ylide precursor (e.g., from an α-amino ester)
-
Activated alkene (dipolarophile)
-
Lewis acid or metal catalyst (e.g., Ag₂CO₃, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve the azomethine ylide precursor and the activated alkene in the anhydrous solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the substituted pyrrolidine.
-
Subsequent functional group manipulations can be performed to convert the pyrrolidine to the desired 3-amino-γ-lactam.
IV. Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide a powerful means to construct the γ-lactam ring from acyclic precursors. Various strategies have been developed, including those based on radical cyclizations and transition-metal-catalyzed processes.[8][9]
Mechanistic Rationale
One notable example is the intramolecular cyclization of N-allyl propiolamides, which can be catalyzed by various transition metals such as palladium or gold.[8] The reaction mechanism typically involves coordination of the metal to the alkyne, followed by nucleophilic attack of the nitrogen or a formal hydrometallation/reductive elimination sequence to form the five-membered ring.
Another approach involves the manganese(III) acetate-mediated oxidative free-radical cyclization of unsaturated amides. This process generates a radical at the α-position to the carbonyl group, which then undergoes a 5-exo-trig cyclization onto the double bond to form the γ-lactam ring.[9]
Comparative Performance
Intramolecular cyclization methods offer a high degree of control over the substitution pattern of the resulting γ-lactam. The stereochemical outcome can often be influenced by the stereochemistry of the starting material or the nature of the catalyst. Yields for these reactions are generally moderate to high.
Conclusion
The synthesis of 3-amino-γ-lactams can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Multicomponent reactions and tandem reductive amination/lactamization sequences offer rapid and efficient access to diverse libraries of compounds, making them highly valuable in the early stages of drug discovery. For the synthesis of stereochemically defined 3-amino-γ-lactams, [3+2] cycloaddition reactions provide unparalleled control over the stereochemical outcome. Intramolecular cyclization strategies offer a versatile and often high-yielding route to these important heterocyclic scaffolds. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the overall synthetic strategy.
References
-
B. A. D'Sa, and J. R. Vyvyan. "Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence." ACS Combinatorial Science, 2008, 10(3), 239-242. [Link]
-
B. A. D'Sa, and J. R. Vyvyan. "Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence." ACS Combinatorial Science, 2008. [Link]
-
D'Sa, B. A., & Vyvyan, J. R. (2008). Efficient synthesis of gamma-lactams by a tandem reductive amination/lactamization sequence. Journal of combinatorial chemistry, 10(3), 239–242. [Link]
-
López-Cepero, J., et al. "Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group." Pharmaceuticals, 2021, 14(8), 782. [Link]
-
D'Sa, B. A., & Vyvyan, J. R. (2008). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ResearchGate. [Link]
-
González-Lainez, M., et al. "ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS." Arkivoc, 2020, 2020(5), 1-28. [Link]
-
Concellón, A., et al. "Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents." Molecules, 2022, 27(11), 3633. [Link]
-
Carretero, J. C., et al. "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides." Organic Letters, 2023, 25(40), 7358-7363. [Link]
-
Ramachandran, P. V., & Choudhary, S. "One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids." Organic Chemistry Portal. [Link]
-
Various Authors. "Multicomponent Reactions in the Synthesis of γ-Lactams." ResearchGate. [Link]
-
Smith, A. B., et al. "Automated three-component synthesis of a library of γ-lactams." Beilstein Journal of Organic Chemistry, 2012, 8, 1786-1793. [Link]
-
Miller, S. J. "Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams." Chemistry, 2002, 8(18), 4068-4077. [Link]
-
Perreux, L., et al. "Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation." Molecules, 2007, 12(3), 596-605. [Link]
-
Edjlali, L., et al. "Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review)." RSC Advances, 2017, 7(44), 27693-27712. [Link]
-
López-Cepero, J., et al. "A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents." Pharmaceuticals, 2021, 14(8), 782. [Link]
-
Various Authors. "Scheme 3. Synthesis of the β-lactams through intramolecular..." ResearchGate. [Link]
-
Wender, P. A., et al. "The [3+2]Cycloaddition Reaction." Stanford University. [Link]
-
Carretero, J. C., et al. "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides." Organic Letters, 2023. [Link]
-
Wang, X., et al. "Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines." New Journal of Chemistry, 2015, 39(11), 8354-8357. [Link]
-
Thomson, R. J., et al. "Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids." PMC, 2017. [Link]
-
Gribble, G. W. "Intramolecular Free-Radical Cyclization Reactions." Science of Synthesis, 2010. [Link]
-
Various Authors. "Synthesis of γ-lactams." Organic Chemistry Portal. [Link]
-
Danheiser, R. L., et al. "Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes." Precision Chemistry, 2024, 2(4), 245-251. [Link]
-
Reddy, P. V. N., et al. "A Three-Component [3+2]-Cycloaddition/Elimination Cascade for the Synthesis of Spirooxindole-pyrrolizines." ResearchGate. [Link]
-
Hoveyda, A. H., et al. "A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives." Journal of the American Chemical Society, 2003. [Link]
-
Hoveyda, A. H., et al. "A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives." Journal of the American Chemical Society, 2003, 125(37), 11502-11503. [Link]
-
Wang, Q., et al. "Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles." Organic & Biomolecular Chemistry, 2021, 19(2), 332-336. [Link]
-
Li, W., et al. "Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds." Molecules, 2023, 28(23), 7891. [Link]
-
Chen, J., et al. "Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds." Beilstein Journal of Organic Chemistry, 2023, 19, 1698-1718. [Link]
-
Zhang, J., et al. "Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions." Molecules, 2023, 28(19), 6931. [Link]
-
da Silva, G. N., et al. "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis." PMC, 2023. [Link]
-
Kuranov, S. O., et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, 2024, 29(20), 4811. [Link]
Sources
- 1. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of gamma-lactams by a tandem reductive amination/lactamization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rua.ua.es [rua.ua.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Definitive Guide to Reference Standards for 3-Amino-5-phenylpyrrolidin-2-one Analysis
Executive Summary
3-Amino-5-phenylpyrrolidin-2-one is a critical chiral scaffold used in the synthesis of neurokinin receptor antagonists, nNOS inhibitors, and various peptidomimetics. Its analysis is complicated by the presence of two stereocenters (C3 and C5), resulting in four potential stereoisomers (two enantiomeric pairs of diastereomers: cis and trans).
This guide addresses a common failure mode in drug development: the reliance on "Research Grade" certificates of analysis (CoA) that utilize HPLC Area% as a proxy for purity. For a molecule of this complexity, HPLC Area% is insufficient . This guide proposes a hierarchical validation strategy, advocating for Quantitative NMR (qNMR) as the primary method for assigning potency to in-house reference standards when ISO 17034 Certified Reference Materials (CRMs) are unavailable.
Part 1: The Analytical Landscape & Hierarchy of Standards
The quality of your reference standard dictates the accuracy of your entire analytical method. For 3-Amino-5-phenylpyrrolidin-2-one, the market offers three distinct grades. Understanding the limitations of each is vital for regulatory compliance (ICH Q2(R1)).
Table 1: Comparative Analysis of Reference Standard Grades
| Feature | Grade A: ISO 17034 CRM | Grade B: Secondary Analytical Standard | Grade C: Research Chemical |
| Primary Use | Instrument calibration, method validation, dispute resolution. | Routine QC, daily retention time checks. | Early-stage synthesis, non-GLP screening. |
| Purity Assignment | Mass Balance + qNMR (Traceable to SI units). | HPLC Area% (often corrected for water/solvents). | HPLC Area% (Raw integration). |
| Uncertainty | Explicitly stated (e.g., 99.1% ± 0.3%). | Not usually reported.[1] | Unknown. |
| Stereochemical Data | Quantitative dr (diastereomeric ratio) & ee (enantiomeric excess). | Qualitative dr (often "major isomer"). | Often undefined or "predominantly trans". |
| Traceability | NIST/BIPM traceable. | Traceable to the manufacturer's primary lot. | None. |
| Risk Profile | Low. | Moderate. | High (Risk of salt/solvate confusion). |
Critical Insight: Most commercial sources of 3-Amino-5-phenylpyrrolidin-2-one are Grade C . They often fail to account for the hydrochloride salt form or residual solvents, leading to potency errors of 10–20% if used directly as a quantitative standard.
Part 2: Strategic Validation Workflow
To establish a trustworthy standard in-house (effectively converting Grade C material to Grade B+), you must employ an orthogonal approach.
Diagram 1: The Self-Validating Standardization Workflow
This workflow illustrates how to characterize a sourced material to create a "Gold Standard" for your lab.
Caption: A rigorous workflow to upgrade 'Research Grade' material to a Validated Reference Standard using orthogonal methods.
Part 3: Experimental Protocols
Protocol A: Absolute Purity Assignment via qNMR
Objective: Determine the absolute weight-for-weight (w/w%) purity of the standard, independent of UV response factors or impurities lacking chromophores (e.g., water, inorganic salts).
Methodology:
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . The IS must have non-overlapping signals with the analyte.
-
Target Signal for Analyte: The C5-H proton (benzylic) typically appears as a doublet/multiplet around 4.5–5.0 ppm, or the phenyl group protons (7.2–7.5 ppm).
-
-
Sample Preparation:
-
Weigh 10–15 mg of the analyte (
) and 5–10 mg of the IS ( ) directly into the NMR tube using a micro-balance (readability 0.001 mg). -
Dissolve in 600 µL DMSO-d6.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse angle: 90°.
-
Relaxation delay (
): 5 × (typically 30–60 seconds) to ensure full relaxation. -
Scans: 16–64 (for S/N > 250).
-
-
Calculation:
Wherengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molar mass, = Purity.[2][3]
Protocol B: Stereochemical Characterization via Chiral HPLC
Objective: Quantify the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).[1]
Methodology:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These are superior for lactams containing aromatic groups.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Note: Diethylamine is essential to suppress peak tailing caused by the secondary amine at position 3.
-
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Data Interpretation: The trans isomers generally elute differently than cis isomers due to the spatial arrangement preventing/enhancing interaction with the chiral stationary phase.
Part 4: Comparative Data (Case Study)
To demonstrate the necessity of this workflow, we simulated a comparison of a commercial "98%" Research Grade sample analyzed by three different methods.
Table 2: The "Purity Illusion"
Sample: Commercial 3-Amino-5-phenylpyrrolidin-2-one HCl (Lot #XYZ-123)
| Method | Result | Interpretation |
| HPLC-UV (Area%) | 99.2% | Misleading. The method ignored the chloride counter-ion, residual water, and did not resolve the enantiomers (co-elution). |
| qNMR (Absolute w/w%) | 84.5% | Accurate. The material is a hydrochloride salt (approx. 15% mass is HCl) and contains 1% residual water. |
| Chiral HPLC | 95:5 (dr) | Specific. The material contains 5% of the unwanted diastereomer. |
Part 5: Stereochemical Visualization
Understanding the target is crucial. The diagram below maps the relationship between the isomers.
Caption: Stereochemical relationships. Diastereomers (solid lines) have different physical properties; Enantiomers (dashed lines) require chiral environments for separation.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[4][Link]
-
Saito, T., et al. (2004). "Metrological traceability of purity values of organic reference materials assigned by qNMR." Metrologia, 41, 213. [Link]
-
FDA Guidance for Industry. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Dombrády, Z.S., et al. (2019).[1] "Separation of Diastereomers Taking Advantage for the Kinetic Control..." Current Research in Bioorganic & Organic Chemistry.[1][Link]
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]
- 3. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
Advanced Characterization of 3-Amino-5-phenylpyrrolidin-2-one: A Comparative Analytical Guide
The following guide details the analytical characterization of 3-Amino-5-phenylpyrrolidin-2-one , a critical gamma-lactam scaffold used in medicinal chemistry. This guide compares the performance of Classical Elemental Analysis (CHN) against Modern High-Resolution Mass Spectrometry (HRMS) and NMR Spectroscopy to determine the most effective validation protocol for drug development workflows.
Executive Summary
3-Amino-5-phenylpyrrolidin-2-one (C₁₀H₁₂N₂O) is a privileged chiral building block, often serving as a core pharmacophore in protease inhibitors and CNS-active agents.[1][2][3][4][5] Its characterization presents unique challenges due to its two stereocenters (C3 and C5) and potential for diastereomeric mixtures.
This guide compares two primary validation methodologies:
-
The "Gold Standard" Protocol (Combustion Analysis + Chiral HPLC): Essential for GMP certification and bulk purity verification.
-
The "Rapid Screening" Protocol (HRMS + 1D NMR): Optimized for high-throughput discovery phases.
Part 1: Comparative Analysis of Validation Methods
In drug development, "performance" is defined by the analytical method's ability to distinguish the target molecule from impurities (solvents, inorganic salts, regioisomers). The following table contrasts the performance of Combustion Analysis (CHN) versus HRMS for this specific lactam scaffold.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: Combustion Analysis (CHN) | Method B: HRMS (Orbitrap/Q-TOF) | Verdict for 3-Amino-5-phenylpyrrolidin-2-one |
| Primary Output | Weight % of C, H, N | Exact Mass ( | CHN is superior for proving bulk purity (solvate free). |
| Solvent Detection | Highly Sensitive (Discrepancy >0.4%) | Insensitive (Solvents are removed in vacuum) | CHN detects trapped water/ethanol common in lactam crystallization. |
| Sample Required | High (2–5 mg) | Low (<0.1 mg) | HRMS is preferred for early-stage microsynthesis. |
| Stereo-selectivity | None | None | Both require Chiral HPLC or NOE-NMR for stereochemistry. |
| Inorganic Impurity | Detects via % Residue (Ash) | Transparent (unless specific adducts form) | CHN is critical for checking salt formation (e.g., HCl salts). |
Expert Insight: While HRMS confirms identity (you made the molecule), only CHN Combustion Analysis confirms purity (you have nothing else). For 3-Amino-5-phenylpyrrolidin-2-one, which is often isolated as a hydrochloride salt, CHN analysis is indispensable to confirm the stoichiometry of the salt (e.g., Monohydrochloride vs. Dihydrochloride).
Part 2: Elemental Composition & Data Analysis
To validate the synthesis of 3-Amino-5-phenylpyrrolidin-2-one, experimental data must be compared against theoretical calculations.
Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol
Theoretical vs. Acceptable Experimental Ranges
| Element | Theoretical % (Free Base) | Theoretical % (HCl Salt) | Acceptable Variance (GMP) |
| Carbon (C) | 68.16% | 56.47% | ± 0.4% |
| Hydrogen (H) | 6.86% | 6.16% | ± 0.4% |
| Nitrogen (N) | 15.90% | 13.17% | ± 0.3% |
Common Failure Mode: A low Carbon value accompanied by a high Hydrogen value typically indicates trapped solvent (e.g., Ethanol or Water) within the lactam crystal lattice, a frequent occurrence due to the hydrogen-bonding capability of the amide and amine groups.
Part 3: Detailed Characterization Protocols
Protocol A: Structural Elucidation via NMR (Regio- & Stereochemistry)
Objective: To verify the position of the phenyl ring (C5) relative to the amine (C3) and determine the diastereomeric ratio (cis/trans).
Step-by-Step Workflow:
-
Solvent Selection: Dissolve 10 mg of sample in DMSO-d₆ .
-
Reasoning: CDCl₃ may cause peak broadening due to H-bonding; DMSO-d₆ ensures sharp signals for the amide NH and amine NH₂ protons.
-
-
1D ¹H NMR Acquisition:
-
Target Signal 1 (H-5): Look for a doublet of doublets (dd) or triplet around 4.5–4.8 ppm . This is the benzylic proton.
-
Target Signal 2 (H-3): Look for a multiplet around 3.4–3.8 ppm . This is the alpha-amino proton.
-
-
Stereochemical Assignment (NOE):
-
Perform a 1D NOE difference experiment irradiating H-3.
-
Cis-isomer: Strong enhancement of H-5 signal.
-
Trans-isomer: Minimal or no enhancement of H-5 signal.
-
Protocol B: Elemental Combustion Analysis
Objective: To certify bulk purity >99.5%.
-
Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.000 mg (±0.002 mg) into a tin capsule. Do not touch with bare hands to avoid nitrogen contamination from skin oils.
-
Combustion: Oxidize at 980°C in an oxygen-rich environment.
-
Reduction: Pass gases over copper at 600°C to convert NOₓ to N₂.
-
Detection: Quantify N₂, CO₂, and H₂O via Thermal Conductivity Detection (TCD).
Part 4: Analytical Decision Workflow
The following diagram illustrates the logical decision tree for characterizing this scaffold, ensuring no step is wasted on impure material.
Figure 1: Analytical workflow for validating 3-Amino-5-phenylpyrrolidin-2-one. Blue nodes indicate initiation, Yellow nodes indicate decision gates, and Green nodes indicate final validation steps.
Part 5: Stereochemical Considerations
The "performance" of this building block in synthesis depends heavily on its stereochemistry. 3-Amino-5-phenylpyrrolidin-2-one has two chiral centers, leading to four possible isomers:
-
(3S, 5S) / (3R, 5R): Trans relationship.
-
(3S, 5R) / (3R, 5S): Cis relationship.
Experimental Distinction:
The coupling constant (
-
Cis-isomer: Typically exhibits larger coupling constants (
Hz) due to pseudo-equatorial/axial relationships in the envelope conformation. -
Trans-isomer: Often shows smaller or distinct coupling patterns depending on the ring pucker.
Note: Always confirm specific
References
-
PubChem. (2025).[6] Compound Summary for CID 10486805: 3-Aminopyrrolidin-2-one. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate. RSC Advances. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. 1354028-56-0|2-Amino-N-cyclopropyl-N-((S)-1-phenylpropyl)propanamide|BLDpharm [bldpharm.com]
- 3. 1236255-21-2|N-Benzylpyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2361609-10-9化工百科 – 960化工网 [m.chem960.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating diastereomers of 3-Amino-5-phenylpyrrolidin-2-one
As a Senior Application Scientist, resolving the stereochemical identity of functionalized lactams is a critical checkpoint in drug development and synthetic methodology. 3-Amino-5-phenylpyrrolidin-2-one is a highly valuable pharmacophore containing two stereocenters (C3 and C5). The spatial relationship between the C3-amino and C5-phenyl groups generates two distinct diastereomeric pairs: the cis-isomers[(3R,5R) and (3S,5S)] and the trans-isomers [(3R,5S) and (3S,5R)].
Differentiating these diastereomers requires a multi-modal analytical strategy. Relying solely on 1D ¹H NMR scalar couplings (
Here is an objective comparison guide and self-validating protocol framework for differentiating the diastereomers of 3-Amino-5-phenylpyrrolidin-2-one.
Methodological Comparison: Analytical Alternatives
To establish a robust analytical framework, we must objectively compare the performance, data yield, and resource requirements of the three primary methodologies used for diastereomer differentiation.
| Parameter | 2D NOESY NMR | Achiral RP-HPLC | X-Ray Crystallography |
| Primary Output | Relative Stereochemistry (cis/trans) | Diastereomeric Ratio (d.r.) | Absolute Configuration |
| Physical Principle | Dipolar cross-relaxation ( | Hydrophobic surface interactions | Electron density diffraction |
| Sample Requirement | 5–10 mg (Non-destructive) | < 1 mg (Destructive/Recoverable) | Single, high-quality crystal |
| Analysis Time | 2–4 hours | 15–30 minutes | Days to Weeks |
| Cost per Sample | High | Low | Very High |
The Separation Approach: RP-HPLC Workflow
While NMR identifies the structure, High-Performance Liquid Chromatography (HPLC) is required to quantify the diastereomeric ratio (d.r.) and physically isolate the isomers. For liquid chromatographic differentiation, diastereomers exhibit distinct adsorption characteristics on reversed-phase materials due to differences in overall lipophilicity[1].
The cis and trans isomers of 3-amino-5-phenylpyrrolidin-2-one interact differently with a hydrophobic C18 stationary phase. Typically, the cis-isomer is more sterically compact, reducing its hydrophobic surface area and causing it to elute earlier than the more extended trans-isomer. Coupling HPLC with NMR provides a robust framework for the separation and identification of isomeric mixtures[2].
Analytical workflow for the isolation and structural assignment of diastereomers.
The Structural Approach: 2D NOESY NMR Logic
The differentiation of diastereomers by NMR relies on the principle that their distinct three-dimensional structures lead to measurable differences in spatial parameters[3]. NOESY experiments are critical for the stereochemical assignment of cis and trans pyrrolidin-2-one derivatives[4],[5].
NOESY (Nuclear Overhauser Effect Spectroscopy) relies on through-space dipolar coupling. The intensity of the NOE signal is inversely proportional to the sixth power of the internuclear distance (
-
cis-Isomer: The H3 and H5 protons are positioned on the same face of the lactam ring. Their internuclear distance is typically < 3.0 Å, resulting in a strong NOE cross-peak.
-
trans-Isomer: The H3 and H5 protons are on opposite faces of the ring. The distance exceeds 4.0 Å, yielding no observable NOE correlation.
Mechanistic logic of 2D NOESY NMR for differentiating cis and trans isomers via spatial proximity.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.
Protocol A: RP-HPLC Method for Diastereomeric Ratio (d.r.) Determination
-
Column Selection: Equip the system with an end-capped C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Causality: The addition of TFA lowers the pH < 3, fully protonating the C3-primary amine. This prevents secondary electrostatic interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks rather than broad tailing.
-
-
Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min. Detect via UV at 210 nm and 254 nm.
-
System Validation (Self-Validation): Prior to sample analysis, inject a uracil standard to determine the void volume (
). Inject a known 1:1 mixture of cis/trans standards. The resolution factor ( ) between the two diastereomer peaks must be to proceed with quantitative batch analysis.
Protocol B: 2D NOESY NMR Acquisition for Relative Stereochemistry
-
Sample Preparation: Dissolve 10 mg of the HPLC-purified isomer in 0.6 mL of CDCl₃ (100% atom D) or DMSO-d₆.
-
Instrument Setup: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer.
-
Mixing Time (
) Optimization: Set to 400–500 ms.-
Causality: Small molecules (MW < 500 Da) in non-viscous solvents fall into the extreme narrowing limit (
). A longer mixing time is required to allow sufficient cross-relaxation to build up the NOE signal.
-
-
Acquisition & Validation (Self-Validation): Acquire the spectrum with 1024 x 256 increments. To ensure the absence of spin-diffusion (which can yield false-positive NOEs), validate the mixing time by running a 1D NOE build-up curve. The diagonal cross-peaks must be phased perfectly to prevent baseline distortion from masking the critical H3-H5 cross-peak.
References
- One-step route to tricyclic fused 1,2,3,4...
- Key NOESY correlations of 1–5 and 7 Source: ResearchGate URL
- 5-Oxotetrahydrofuran-2-carboxylic acid Source: Benchchem URL
- Determination of Enantiomeric Purity via Formation of Diastereomers Source: Thieme Connect URL
- Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR Source: ResearchGate URL
Sources
Safety Operating Guide
3-Amino-5-phenylpyrrolidin-2-one proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 3-Amino-5-phenylpyrrolidin-2-one
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and handling of active pharmaceutical ingredients (APIs) and their intermediates meet stringent safety and environmental standards. 3-Amino-5-phenylpyrrolidin-2-one is a nitrogen-containing heterocycle widely utilized as an intermediate in drug development [1].
Due to its structural similarity to biologically active pyrrolidones, its disposal cannot be treated as generic organic waste. Improper disposal risks environmental contamination and the generation of toxic nitrogen oxides (NOx) during substandard combustion [2]. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, grounded in mechanistic causality and environmental protection guidelines.
Part 1: Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the waste stream.
| Property / Hazard | Value / Description | Operational Implication |
| Chemical Name | 3-Amino-5-phenylpyrrolidin-2-one | Contains a lactam ring; subject to hydrolysis under strong basic/acidic conditions. |
| CAS Number | 2361609-10-9 (Racemic)[1] | Essential for accurate hazardous waste manifesting. |
| Molecular Formula | C10H12N2O[1] | High nitrogen content dictates specialized incineration to prevent NOx emissions[2]. |
| Molecular Weight | 176.22 g/mol [1] | Solid at room temperature; dust generation is a primary inhalation hazard. |
| Primary Hazards | Skin/Eye Irritant, API Environmental Toxicity | Requires full PPE; strictly prohibited from aqueous drain discharge[3]. |
| Incompatibilities | Strong oxidizing agents | Must be segregated from nitrates, peroxides, and perchlorates in waste storage[4]. |
Part 2: The Causality of Disposal—Why High-Temperature Incineration?
In laboratory environments, the default action for many water-soluble organics is aqueous dilution. However, as an API intermediate, 3-Amino-5-phenylpyrrolidin-2-one must never be discharged into the sewer system. APIs are notoriously resistant to standard wastewater treatment processes, leading to bioaccumulation and reproductive impairment in aquatic ecosystems [3].
Furthermore, because this compound is a nitrogen-containing heterocycle, standard low-temperature combustion will result in the release of hazardous ammonia (NH3), hydrogen cyanide (HCN), and nitrogen oxides (NOx) [2]. Therefore, the only scientifically and legally sound disposal method is high-temperature incineration (>1200°C) at a RCRA-approved facility equipped with alkaline scrubbers to neutralize acidic NOx byproducts [5].
Part 3: Experimental Workflow—Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Compatibility Verification
-
Action: Segregate 3-Amino-5-phenylpyrrolidin-2-one waste into two distinct streams: Solid Waste (contaminated PPE, empty vials, powder sweepings) and Liquid Waste (reaction mother liquors, HPLC effluent).
-
Causality: Mixing solid and liquid waste complicates the incineration feed process and increases disposal costs. Furthermore, ensuring the waste is kept away from strong oxidizers prevents exothermic reactions in the satellite accumulation area [4].
Step 2: Primary Containment and Labeling
-
Action (Solids): Place in a double-bagged, heavy-duty polyethylene bag, then seal inside a rigid High-Density Polyethylene (HDPE) drum.
-
Action (Liquids): Collect in an explicitly labeled, solvent-compatible carboy (e.g., PTFE or HDPE). Do not fill beyond 80% capacity to allow for vapor expansion.
-
Action (Labeling): Label the container with "Hazardous Waste - Toxic/API Intermediate", the exact chemical name, and the accumulation start date.
-
Self-Validation: Perform the "Tip Test" for liquid carboys—ensure the secondary containment bin is completely dry after initial filling, confirming the primary seal is intact and the threads are not cross-threaded.
Step 3: Spill Management and Decontamination
-
Action: In the event of a powder spill, do not use dry sweeping, which aerosolizes the API. Instead, use a HEPA-filtered vacuum or a wet-brushing technique with a compatible solvent (e.g., a small amount of ethanol or water) to collect the material [6].
-
Action: Transfer the absorbed material into the solid waste container. Wash the affected area thoroughly with soap and water.
-
Causality & Validation: Wet-brushing eliminates the inhalation hazard vector. The validation of a clean surface is achieved when a secondary wet wipe shows no residual powder or solvent residue, protecting laboratory personnel from unintended systemic exposure.
Step 4: Final Transport and Manifesting
-
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste disposal company.
-
Action: Ensure the hazardous waste manifest explicitly notes "Nitrogen-containing API - Requires Scrubber-Equipped Incineration" to guarantee the waste is routed to the correct thermal treatment unit [5].
Part 4: Workflow Visualization
Decision tree for the segregation and disposal of 3-Amino-5-phenylpyrrolidin-2-one waste.
References
-
Title: Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal Source: epa.gov URL: [Link]
-
Title: Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities Source: nih.gov URL: [Link]
-
Title: A review on migration and transformation of nitrogen during sewage sludge thermochemical treatment Source: regulations.gov URL: [Link]
-
Title: Material Safety Data Sheet N-Methyl-2-pyrrolidinone Source: actylislab.com URL: [Link]
Sources
- 1. 2361609-10-9化工百科 – 960化工网 [m.chem960.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. actylislab.com [actylislab.com]
Personal protective equipment for handling 3-Amino-5-phenylpyrrolidin-2-one
Topic: Personal protective equipment for handling 3-Amino-5-phenylpyrrolidin-2-one Audience: Researchers, scientists, and drug development professionals.[1]
Executive Safety Summary
Immediate Action Required: Treat 3-Amino-5-phenylpyrrolidin-2-one as a High-Potency Pharmaceutical Intermediate . While specific toxicological data for this exact isomer may be limited, its structural moieties (primary amine, lactam ring, and phenyl group) dictate a safety profile analogous to corrosive amines and reprotoxic pyrrolidinones .[1]
-
Primary Hazard: Serious Eye Damage (Category 1) and Skin Irritation.[1]
-
Latent Hazard: Potential Reproductive Toxicity (Structure-Activity Relationship to N-methylpyrrolidone/NMP class).[1]
-
Critical Control: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Hazard Assessment & Risk Profile
To ensure scientific integrity, we analyze the causality of the hazards based on the chemical structure. This allows you to validate these protocols against your specific experimental conditions.
| Structural Moiety | Associated Hazard | Mechanism of Action |
| Pyrrolidinone Ring | Reproductive Toxicity (H360) | Structural analogs (e.g., NMP, 2-pyrrolidone) are known developmental toxins.[1] They can penetrate skin and affect fetal development.[1] |
| Primary Amine (-NH₂) | Corrosion / Irritation (H314/H318) | Basic nitrogen lone pairs attack mucous membranes, causing protein denaturation and potential irreversible eye damage.[1] |
| Phenyl Group | Lipophilicity / Absorption | Increases the compound's ability to cross biological membranes (skin/lungs), enhancing systemic toxicity risks.[1] |
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient. The following matrix defines the minimum requirements for handling this compound in a drug discovery setting.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Safety Goggles | Standard safety glasses are prohibited for handling.[1] The risk of irreversible corneal opacity from amine exposure requires a complete seal against dust and vapors. |
| Dermal (Hand) | Double Nitrile Gloves | Outer: Nitrile (min 5 mil).[1] Inner: Nitrile (min 4 mil).[1] Rationale: Pyrrolidinone derivatives are excellent solvents and permeators.[1] Double gloving provides a breakthrough buffer and allows immediate shedding of the outer glove upon contamination. |
| Respiratory | Engineering Control | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Secondary (if hood unavailable): Powered Air-Purifying Respirator (PAPR) with HEPA cartridges.[1] Dust masks (N95) are insufficient for long-duration weighing.[1] |
| Body | Tyvek® Lab Coat / Apron | Use a closed-front lab coat with elastic cuffs. If handling >10g, add a disposable Tyvek apron to prevent fabric saturation.[1] |
Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the weighing of fine powders.[1]
-
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun.[1] Charged amine powders are "flyaway" and can easily bypass standard airflow capture.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong acids (cross-contamination risk).
-
Decontamination: Immediately wipe the balance area with a 1:1 Ethanol/Water solution after weighing.[1] The ethanol solubilizes the organic phenyl group, while water helps solvate the polar amine.[1]
Phase B: Reaction Setup (Solution State)
-
Solvent Choice: When dissolving, add solvent slowly.[1] Exothermic solvation is possible due to the amine group.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block.[1] Avoid water baths to prevent accidental hydrolysis or steam distillation of amine vapors.
Visualization: Decision Logic for Spills
The following diagram illustrates the critical decision-making process for accidental release.
Caption: Decision logic for 3-Amino-5-phenylpyrrolidin-2-one spill response. Note the distinction between minor solid spills and major liquid releases.
Waste Disposal & Deactivation
Do not dispose of this compound down the drain.[2] It is toxic to aquatic life and potentially persistent.
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organic Waste."[1]
-
Liquid Waste: Combine with compatible organic solvents (non-halogenated preferred for incineration costs, unless halogenated solvents were used in the reaction).
-
Container Rinsing: Triple rinse empty containers with Ethanol.[1] Collect the first two rinses as hazardous waste. The third rinse may be treated as standard solvent waste.
References
-
PubChem. Compound Summary: 3-Amino-1-phenylpyrrolidin-2-one (Structural Analog).[1] National Library of Medicine.[1] [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-Pyrrolidone (Scaffold Toxicity).[1] ECHA.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] United States Department of Labor.[1] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
